MT-1207
Description
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Properties
CAS No. |
1610793-69-5 |
|---|---|
Molecular Formula |
C21H24N6S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[4-[4-(benzotriazol-1-yl)butyl]piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C21H24N6S/c1-4-10-20-17(7-1)21(23-28-20)26-15-13-25(14-16-26)11-5-6-12-27-19-9-3-2-8-18(19)22-24-27/h1-4,7-10H,5-6,11-16H2 |
InChI Key |
GOALZWVIJQGFQJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MT-1207 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of MT-1207
Introduction
This compound is a novel, orally active antihypertensive agent that has demonstrated significant potential in preclinical and early clinical development.[1][2] Chemically identified as 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride, this compound functions as a multitarget antagonist, exerting its effects through the blockade of several key receptors involved in the regulation of blood pressure.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological profile, key experimental data, and the signaling pathways it modulates.
Core Mechanism of Action
This compound's primary mechanism of action is the potent and selective antagonism of α1-adrenergic receptors (α1A, α1B, and α1D subtypes) and the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3][4] This multitarget approach contributes to its robust antihypertensive effects. The blockade of these receptors leads to vasodilation and a subsequent reduction in blood pressure.[5] Notably, the hypotensive effect of this compound is not accompanied by a reflex increase in heart rate, a common side effect of many vasodilators.[1][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Inhibition Constant (Ki) |
| Adrenergic α1A | < 1 nM |
| Adrenergic α1B | < 1 nM |
| Adrenergic α1D | < 1 nM |
| Serotonin 5-HT2A | < 1 nM |
(Data sourced from radioligand binding assays)[1][2][3][4]
Table 2: In Vivo Efficacy of this compound in Hypertensive Animal Models
| Animal Model | Dose | Route of Administration | Primary Outcome | Duration of Effect |
| Spontaneously Hypertensive Rats (SHR) | 1.25-20 mg/kg (single dose) | Intragastric (ig) | Dose-dependent decrease in BP | 8 hours |
| Spontaneously Hypertensive Rats (SHR) | 5 mg/kg/day (multiple doses) | Intragastric (ig) | Significant decrease in BP | 7 days |
| Two-Kidney One-Clip (2K1C) Dogs | 0.25-6 mg/kg (single dose) | Intragastric (ig) | Dose-dependent decrease in BP | 12 hours |
| Two-Kidney One-Clip (2K1C) Dogs | 2 mg/kg/day (multiple doses) | Intragastric (ig) | Significant decrease in BP | 7 days |
(BP = Blood Pressure)[1][2][3][4]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single Ascending Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 5 mg | Proportionally Increased | 0.5 - 1.25 | Proportionally Increased | ~ 4 - 7 |
| 10 mg | Proportionally Increased | 0.5 - 1.25 | Proportionally Increased | ~ 4 - 7 |
| 20 mg | Proportionally Increased | 0.5 - 1.25 | Proportionally Increased | ~ 4 - 7 |
| 40 mg | Proportionally Increased | 0.5 - 1.25 | Proportionally Increased | ~ 4 - 7 |
(Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the plasma concentration-time curve, t1/2 = Half-life)[6]
Signaling Pathways
This compound exerts its antihypertensive effects by blocking signaling pathways downstream of α1-adrenergic and 5-HT2A receptors in vascular smooth muscle cells.
Caption: Signaling pathway of this compound's antagonistic action.
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and replicating the findings.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to a panel of molecular targets.
-
Methodology:
-
A panel of 87 molecular targets, including various receptors, enzymes, and ion channels, were assayed.
-
Membrane preparations expressing the target receptors were incubated with a specific radioligand and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of an excess of a known unlabeled ligand.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The radioactivity of the filters was measured using a scintillation counter.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1][3]
-
2. In Vitro Vascular Reactivity Studies
-
Objective: To assess the functional antagonist activity of this compound on isolated blood vessels.
-
Methodology:
-
Thoracic aortic rings were isolated from rats and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
The aortic rings were pre-contracted with agonists such as adrenaline, KCl, noradrenaline, or 5-hydroxytryptamine (5-HT).
-
Cumulative concentration-response curves to this compound (10⁻⁹ to 10⁻⁴ M) were generated to evaluate its relaxant effect.
-
To confirm antagonism, concentration-response curves to the agonists were performed in the presence and absence of this compound.[1][3]
-
3. In Vivo Blood Pressure Measurement in Conscious Animals
-
Objective: To evaluate the antihypertensive effect of this compound in conscious, freely moving hypertensive animal models.
-
Methodology:
-
Spontaneously Hypertensive Rats (SHR) or Two-Kidney One-Clip (2K1C) dogs were used.
-
Animals were anesthetized, and catheters were implanted in the femoral artery for blood pressure measurement and in the stomach for drug administration.
-
After a recovery period, baseline blood pressure and heart rate were recorded.
-
A single dose of this compound, vehicle, or a positive control (e.g., amlodipine) was administered via the intragastric catheter.
-
Blood pressure and heart rate were continuously monitored for a specified period (e.g., 8-12 hours).[1][3]
-
References
- 1. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pharmacokinetics and pharmacodynamics of this compound, a novel multitarget blocker of α1 receptor, 5-HT2A receptor, and calcium channel, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
MT-1207: A Multitarget Inhibitor for the Treatment of Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hypertension is a major global health concern, and the development of novel antihypertensive agents with improved efficacy and safety profiles remains a critical area of research. MT-1207, a novel chemical entity with the chemical name 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride, has emerged as a promising multitarget inhibitor for the treatment of hypertension.[1] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its pharmacological profile, mechanism of action, and the experimental methodologies used in its evaluation.
Pharmacological Profile and Efficacy
This compound has demonstrated potent antihypertensive effects in various preclinical models, including spontaneously hypertensive rats (SHR) and two-kidney one-clip (2K1C) dogs.[1][2] Clinical trials in China have also confirmed its antihypertensive activity and good tolerability in humans.
In Vitro Activity
Radioligand binding assays have shown that this compound is a potent antagonist of multiple receptors involved in blood pressure regulation.
| Target Receptor | Inhibition Constant (Ki) | IC50 |
| Adrenergic α1A | < 1 nM | < 1 nM |
| Adrenergic α1B | < 1 nM | Not Reported |
| Adrenergic α1D | < 1 nM | Not Reported |
| Serotonin (B10506) 5-HT2A | < 1 nM | < 1 nM |
Table 1: In Vitro Receptor Binding Affinity of this compound.[1]
In Vivo Efficacy in Animal Models
Studies in spontaneously hypertensive rats (SHR) and two-kidney one-clip (2K1C) dogs have demonstrated the dose-dependent antihypertensive effects of this compound.
| Animal Model | Dose Range | Key Findings |
| Spontaneously Hypertensive Rats (SHR) | 1.25 - 20 mg/kg (single dose, ig) | Dose-dependent decrease in blood pressure with a rapid onset of action (<5 minutes). The hypotensive effect lasted for approximately 8 hours without a reflex increase in heart rate. |
| 5 mg/kg/day (7 days, ig) | Significant and stable reduction in blood pressure. | |
| 10 mg/kg/day (4+ months, ig) | Stable blood pressure reduction, improved baroreflex sensitivity, reduced renal and cardiovascular damage, and delayed stroke occurrence. | |
| Two-Kidney One-Clip (2K1C) Dogs | 0.25 - 6 mg/kg (single dose, ig) | Dose-dependent decrease in blood pressure with a rapid onset. The hypotensive effect lasted for approximately 12 hours without a reflex increase in heart rate. |
| 2 mg/kg/day (7 days, ig) | Significant decrease in blood pressure. |
Table 2: Summary of In Vivo Efficacy of this compound in Hypertensive Animal Models.[1][2]
Clinical Trial Data
Phase I and II clinical trials have been completed in China. Phase Ia studies in healthy volunteers showed good tolerability at single oral doses up to 90 mg. Phase Ib and IIa studies in hypertensive patients demonstrated significant blood pressure reduction with twice-daily dosing of 10 mg and 20 mg.
| Clinical Trial Phase | Patient Population | Dose | Key Findings |
| Phase Ia | Healthy Adult Subjects | 5, 10, 20, 40, 60, 90 mg (single dose) | Good tolerability. |
| Phase Ib | Hypertensive Patients | 10, 20 mg (BID for 10 days) | Rapid blood pressure decrease observed 1-2 hours post-dose. |
| Phase II | Hypertensive Patients | 10, 20 mg (BID for 8 weeks) | Demonstrated antihypertensive effects with mild adverse effects. |
Table 3: Overview of this compound Clinical Trial Findings.
Mechanism of Action
This compound exerts its antihypertensive effects through the simultaneous blockade of multiple Gq-protein coupled receptors, primarily the α1-adrenergic (α1A, α1B, and α1D subtypes) and serotonin 5-HT2A receptors. Blockade of these receptors in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.
Signaling Pathways
The binding of agonists like norepinephrine (B1679862) to α1-adrenergic receptors or serotonin to 5-HT2A receptors activates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular Ca2+ leads to the activation of calmodulin and ultimately results in smooth muscle contraction. By acting as an antagonist at these receptors, this compound inhibits this signaling pathway, leading to vasodilation.
Caption: Gq-protein coupled receptor signaling pathway inhibited by this compound.
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical evaluation of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to a panel of receptors, ion channels, and transporters.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor.
-
Assay Setup: A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Binding Assay.
In Vivo Blood Pressure Measurement
-
Objective: To evaluate the antihypertensive effect of this compound in conscious animal models of hypertension.
-
Animal Models:
-
Spontaneously Hypertensive Rats (SHR)
-
Two-Kidney One-Clip (2K1C) Dogs
-
-
Methodology (Tail-Cuff Method for Rats):
-
Acclimatization: Rats are acclimatized to the restraining device and tail-cuff apparatus to minimize stress-induced blood pressure fluctuations.
-
Blood Pressure Measurement: A cuff with a pneumatic pulse sensor is placed on the base of the tail. The cuff is inflated to occlude the caudal artery and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Data Collection: Baseline blood pressure is measured before drug administration. After oral gavage of this compound or vehicle, blood pressure and heart rate are monitored at regular intervals.
-
-
Methodology (Telemetry for Dogs):
-
Transmitter Implantation: A telemetry transmitter is surgically implanted to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Data Acquisition: Data is continuously recorded before and after drug administration.
-
Assessment of Cardiovascular and Renal Damage
-
Objective: To determine the long-term protective effects of this compound on target organs in hypertensive animals.
-
Methodology:
-
Tissue Collection: At the end of the long-term treatment period, animals are euthanized, and heart and kidney tissues are collected.
-
Histopathological Analysis: Tissues are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and other specific stains (e.g., Masson's trichrome for fibrosis) to assess for morphological changes, such as hypertrophy, inflammation, and fibrosis.
-
Morphometric Analysis: Quantitative analysis of histological sections is performed to measure parameters like cardiomyocyte cross-sectional area and the extent of fibrosis.
-
Caption: Workflow for Cardiovascular and Renal Damage Assessment.
Conclusion
This compound is a novel, potent, multitarget inhibitor with a promising pharmacological profile for the treatment of hypertension. Its mechanism of action, involving the simultaneous blockade of α1-adrenergic and 5-HT2A receptors, offers a multifaceted approach to blood pressure control. Preclinical studies have demonstrated its efficacy, rapid onset of action, and long-term organ-protective effects. The favorable results from early-phase clinical trials further support its development as a potential new therapeutic option for hypertensive patients. Further research and larger clinical trials are warranted to fully elucidate its clinical utility and safety in a broader patient population.
References
The Therapeutic Potential of MT-1207 in Cardiovascular Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-1207 is a novel, orally active small molecule currently in clinical development for the treatment of hypertension. Exhibiting a unique multi-target mechanism of action, this compound acts as a potent antagonist at several key receptors implicated in the pathophysiology of cardiovascular disease. Preclinical studies have demonstrated significant antihypertensive efficacy, coupled with promising evidence of end-organ protection. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound, intended to inform ongoing research and drug development efforts in the cardiovascular field.
Core Mechanism of Action
This compound functions as a multi-target antagonist, with high binding affinity for adrenergic α1 and serotonin (B10506) 5-HT2A receptors.[1][2] This dual antagonism is believed to be the primary driver of its potent antihypertensive effects. The compound, also referred to as II-13 in early studies, has demonstrated picomolar-level inhibitory constants against these receptors.[1][2] Some evidence also suggests a potential interaction with calcium channels, further contributing to its vasodilatory properties.[3][4]
The simultaneous blockade of α1-adrenergic receptors (subtypes α1A, α1B, and α1D) and 5-HT2A receptors leads to vasodilation and a reduction in peripheral vascular resistance.[1][5] This multi-faceted approach may offer a more comprehensive and effective means of blood pressure control compared to single-target agents.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Quantitative Preclinical Data
The therapeutic potential of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Receptor Binding Affinity
| Target Receptor | IC50 (nM) | Ki (nM) |
| Adrenergic α1A | < 1 | < 0.1 |
| Adrenergic α1B | < 1 | < 0.1 |
| Adrenergic α1D | 1.4 | 0.69 |
| Serotonin 5-HT2A | < 1 | < 0.1 |
| Data sourced from radioligand binding assays.[5] |
Table 2: Acute Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, i.g.) | Onset of Action | Time to Maximal Effect | Duration of Action (Systolic BP) |
| 5 | 2.5 - 5 min | 30 min | 8 - 10 hours |
| 2.5, 5, 10 | Dose-dependent | ~2 hours | > 8 hours |
| Single administration in conscious SHR models.[5] |
Table 3: Acute Antihypertensive Efficacy in Two-Kidney One-Clip (2K1C) Dogs
| Dose (mg/kg, i.g.) | Onset of Action | Maximal Systolic BP Reduction (mmHg) | Duration of Action (Systolic BP) |
| 2 | ~5 min | > 20 mmHg at 10 min | > 12 hours |
| 0.25 - 6 | Dose-dependent | ~55 mmHg (at ≥ 4 mg/kg) | > 12 hours |
| Single administration in conscious 2K1C hypertensive dog models.[5] |
Table 4: Long-Term Treatment Effects in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day, i.g.) | Duration | Key Outcomes |
| This compound | 10 | 4 months | Stable reduction in Systolic BP (>20 mmHg)[5] |
| Improved baroreflex sensitivity (0.53 ± 0.03 ms/mmHg vs. 0.27 ± 0.01 in vehicle)[5] | |||
| Significantly decreased glomerular sclerosis scores[5] | |||
| Amlodipine (B1666008) (Control) | 5 | 4 months | Similar reduction in Systolic BP to this compound[5] |
| Improved baroreflex sensitivity (0.55 ± 0.03 ms/mmHg )[5] | |||
| Significantly decreased glomerular sclerosis scores[5] |
Table 5: Effects on Survival in Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP)
| Treatment Group | Dose (mg/kg/day, i.g.) | Key Outcomes |
| This compound | 10 | Delayed stroke occurrence and death |
| Amlodipine (Control) | 5 | Delayed stroke occurrence and death |
| Long-term administration study.[5] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key experiments cited.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (IC50 and Ki values) of this compound for a panel of molecular targets.
-
Methodology: Radioligand binding assays were conducted by a third-party contractor (Shanghai Medicilon, Inc.).
-
Preliminary Screening: this compound at a concentration of 1 µM was tested against a panel of 87 molecular targets potentially involved in blood pressure regulation.
-
Secondary Screening: Targets showing over 50% binding inhibition in the preliminary screen were selected for further analysis.
-
Dose-Response Analysis: Dose-response experiments were performed using five concentrations of this compound (0.1 nM, 1 nM, 10 nM, 0.1 µM, and 1 µM) to determine the IC50 and subsequently calculate the Ki values for the most potently inhibited receptors.[5]
-
Animal Models and Hypertension Induction
-
Spontaneously Hypertensive Rat (SHR) and Stroke-Prone SHR (SHR-SP): Adult male SHR and SHR-SP were obtained from the animal center of the Second Military Medical University. These models are established genetic representations of essential hypertension.[5]
-
Two-Kidney One-Clip (2K1C) Renovascular Hypertensive Dog Model: This model was used to simulate renovascular hypertension. The specific surgical procedure for inducing hypertension was not detailed in the available literature.
Antihypertensive Efficacy Studies
-
Objective: To evaluate the acute, subacute, and long-term effects of this compound on blood pressure and heart rate in hypertensive animal models.
-
General Protocol:
-
Animal Acclimatization: Animals were housed and acclimatized under standard laboratory conditions.
-
Drug Administration: this compound, vehicle, or a positive control (amlodipine) was administered via oral gavage (i.g.).
-
Blood Pressure (BP) and Heart Rate (HR) Measurement:
-
Rats (SHR): BP was measured in conscious animals using a noninvasive tail-cuff system (ALC-NIBP, Alcott Biotech Co., Ltd.).[5]
-
Dogs (2K1C): For acute studies, catheters were connected to a BP transducer and PowerLab system for continuous recording in conscious animals. For multiple-dose studies, a noninvasive BP system was used (DS-100, Hefei Golden Brains Optical Instrument Co., Ltd.).[5]
-
-
-
Experimental Workflow:
Caption: General workflow for in vivo antihypertensive studies.
Organ Protection and Survival Studies
-
Objective: To assess the long-term effects of this compound on end-organ damage and mortality.
-
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) and Stroke-Prone SHR (SHR-SP) were used.
-
Treatment: Animals (n=20 per group for SHR, n=10 per group for SHR-SP) received daily oral gavage of this compound (10 mg/kg), amlodipine (5 mg/kg), or vehicle for 4 months or longer.[5]
-
Assessments:
-
Baroreflex Sensitivity (BRS): Evaluated at the end of the treatment period.
-
Pathological Examination: Kidneys were weighed and examined histologically. Glomerular sclerosis was scored to quantify renal damage.
-
Survival Rate: Monitored in the SHR-SP cohort to assess the impact on stroke occurrence and mortality.
-
-
Vasodilation Studies in Isolated Tissues
-
Objective: To confirm the vasodilatory action of this compound in vitro.
-
Methodology:
-
Tissue Preparation: Aortic rings were isolated from rats.
-
Pre-contraction: The aortic rings were pre-contracted using various agents, including adrenaline (10⁻⁵ M), KCl (60 mM), noradrenaline (10⁻⁵ M), or 5-hydroxytryptamine (5-HT, 10⁻⁵ M).[5]
-
This compound Application: this compound was added in increasing concentrations (10⁻⁹ to 10⁻⁴ M).
-
Measurement: The concentration-dependent relaxation of the aortic rings was measured to determine the vasodilatory effect of this compound.[5]
-
Clinical Development Status
This compound has progressed to clinical trials in China for the treatment of hypertension.[1][2] Phase I studies in healthy volunteers have demonstrated good safety and tolerability at doses up to 40 mg.[3][6] The compound is rapidly absorbed, with a time to maximum concentration (Tmax) of 0.5-1.25 hours and a half-life (t1/2) of approximately 4-7 hours.[3] Phase II trials have been completed, and the drug has been approved for Phase III trials, particularly targeting resistant hypertension.[7]
Conclusion and Future Directions
This compound is a promising clinical candidate for the treatment of hypertension, distinguished by its multi-target mechanism of action. Preclinical data robustly support its potent and rapid antihypertensive effects, which are sustained with long-term administration. Importantly, these effects are not associated with reflex tachycardia, a common side effect of some vasodilators.[5] Furthermore, the evidence for improved baroreflex sensitivity and protection against renal damage in hypertensive models suggests that this compound may offer cardiovascular benefits beyond blood pressure reduction alone.[5] The progression to Phase III clinical trials will be critical in establishing the efficacy and safety profile of this compound in a broader patient population and confirming its therapeutic potential in managing cardiovascular disease.
Logical Relationship of this compound's Therapeutic Effects
Caption: Therapeutic cascade of this compound.
References
- 1. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Novel, Potent Multitarget Inhibitor as a Promising Clinical Candidate for the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a novel multitarget blocker of α1 receptor, 5-HT2A receptor, and calcium channel, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Renovascular hypertension using a modified two-kidney, one-clip approach in mice is not dependent on the α1 or α2 Na-K-ATPase ouabain-binding site - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of MT-1207 in Hypertensive Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical in vivo efficacy of MT-1207, a novel multitarget antihypertensive agent. This compound, chemically identified as 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride, has demonstrated significant potential in preclinical hypertensive models and has advanced to clinical trials in China.[1][2][3] This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.
Core Efficacy Data
This compound has been evaluated in various hypertensive animal models, demonstrating a rapid, dose-dependent, and sustained reduction in blood pressure. The primary models utilized in these studies were Spontaneously Hypertensive Rats (SHR), stroke-prone SHR (SHR-SP), and Two-Kidney One-Clip (2K1C) dogs, a model of renovascular hypertension.[1][2][3]
Quantitative Summary of In Vivo Efficacy
The antihypertensive effects of this compound across different preclinical models and dosing regimens are summarized below.
| Hypertensive Model | Dosing Regimen | Dose Range | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Single Dose (intragastric) | 1.25 - 20 mg/kg | Dose-dependent decrease in blood pressure.[1][2][3] A 5 mg/kg dose reduced systolic blood pressure by 20 mmHg within 5 minutes.[1] The hypotensive effect lasted for approximately 8 hours.[1][2][3] | [1][2][3] |
| Spontaneously Hypertensive Rats (SHR) | Multiple Doses (7 days) | 5 mg/kg/day | Significantly decreased blood pressure with a slight reduction in heart rate. Blood pressure and heart rate returned to baseline after withdrawal.[1][2][3] | [1][2][3] |
| Spontaneously Hypertensive Rats (SHR) | Long-term (≥ 4 months) | 10 mg/kg/day | Produced a stable reduction in blood pressure, improved baroreflex sensitivity, and reduced renal and cardiovascular damage.[1][2][3] | [1][2][3] |
| Stroke-Prone SHR (SHR-SP) | Long-term | 10 mg/kg/day | Delayed the occurrence of stroke and death.[1][2] | [1][2] |
| Two-Kidney One-Clip (2K1C) Dogs | Single Dose (intragastric) | 0.25 - 6 mg/kg | Dose-dependent decrease in blood pressure.[1][2][3] The hypotensive effect lasted for approximately 12 hours without a reflex increase in heart rate.[1][2][3] | [1][2][3] |
| Two-Kidney One-Clip (2K1C) Dogs | Multiple Doses (7 days) | 2 mg/kg/day | Significantly decreased blood pressure with a slight reduction in heart rate. Effects reversed upon withdrawal.[1][2][3] | [1][2][3] |
| Two-Kidney Two-Clip (2K2C) Rats | Not Specified | Not Specified | Reduced blood pressure and serum uric acid at 4 and 9 weeks, suggesting potential kidney protection.[4][5] | [4][5] |
Mechanism of Action
In vitro studies have revealed that this compound is a potent multitarget agent. Radioligand binding assays showed that this compound potently inhibits adrenergic α1A, α1B, α1D, and serotonin (B10506) 5-HT2A receptors with a high affinity (Ki < 1 nM).[1][2] This multi-receptor antagonism is the primary mechanism underlying its antihypertensive effects. The blockade of α1-adrenergic receptors induces vasodilation, while antagonism of 5-HT2A receptors also contributes to the reduction in blood pressure.[1][2][5]
References
- 1. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound: A Novel, Potent Multitarget Inhibitor as a Promising Clinical Candidate for the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of MT-1207
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-1207 is a novel, orally active, multi-target antihypertensive agent currently under clinical investigation.[1][2][3] Its chemical name is 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride.[2][3] Preclinical and clinical studies have demonstrated its efficacy in lowering blood pressure. These application notes provide detailed protocols for the preparation and in vivo administration of this compound in animal models based on available research.
Mechanism of Action
This compound exhibits its antihypertensive effects through a multi-target mechanism, primarily by acting as a potent antagonist at the following receptors:
-
α1-Adrenergic Receptors (α1A, α1B, α1D): Inhibition of these receptors in vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.
-
Serotonin 5-HT2A Receptors: Blockade of these receptors also contributes to vasodilation.
-
Calcium Channels: this compound also demonstrates calcium channel blocking activity, further promoting smooth muscle relaxation and lowering blood pressure.[1]
This multi-faceted approach allows for effective blood pressure control.
Data Presentation: In Vivo Dosages
The following table summarizes the dosages of this compound used in preclinical animal studies and human clinical trials.
| Species | Study Type | Route of Administration | Dosage | Reference |
| Spontaneously Hypertensive Rats (SHR) | Single Dose | Intragastric (ig) | 1.25 - 20 mg/kg | [2] |
| Spontaneously Hypertensive Rats (SHR) | Multiple Dose | Intragastric (ig) | 5 mg/kg/day (for 7 days) | [2] |
| Spontaneously Hypertensive Rats (SHR) | Long-term | Intragastric (ig) | 10 mg/kg/day (for 4 months) | [2] |
| Two-Kidney One-Clip (2K1C) Dogs | Single Dose | Intragastric (ig) | 0.25 - 6 mg/kg | [2] |
| Two-Kidney One-Clip (2K1C) Dogs | Multiple Dose | Intragastric (ig) | 2 mg/kg/day (for 7 days) | [2] |
| Healthy Human Subjects | Single Ascending Dose | Oral | 5 - 40 mg | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol details the preparation of a solution or suspension of this compound for oral gavage in rats.
Materials:
-
This compound hydrochloride powder
-
Sterile, purified water (e.g., Water for Injection, USP)
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water (optional, as a suspending agent)
-
Sterile glass vials or centrifuge tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
-
Spatula
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg), the body weight of the animals, and the dosing volume (typically 5-10 mL/kg for rats), calculate the total mass of this compound hydrochloride needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound hydrochloride powder using an analytical balance.
-
Vehicle Selection and Preparation:
-
For a solution: As this compound is a hydrochloride salt, it is likely to be soluble in water. Initially, attempt to dissolve the weighed this compound in a small volume of sterile water.
-
For a suspension: If this compound does not fully dissolve in water at the desired concentration, a suspension can be prepared using 0.5% methylcellulose as the vehicle.
-
-
Dissolution/Suspension:
-
Solution: Transfer the weighed this compound to a sterile vial. Add the calculated volume of sterile water. Vortex vigorously until the compound is completely dissolved. If necessary, use a magnetic stirrer at room temperature.
-
Suspension: If preparing a suspension, add the weighed this compound to a sterile vial. Add a small amount of the 0.5% methylcellulose solution to create a paste. Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously vortexing to ensure a uniform suspension.
-
-
Final Volume Adjustment: Adjust the final volume with the chosen vehicle to achieve the target concentration.
-
Storage: Store the prepared solution or suspension in a clearly labeled, sealed sterile container. It is recommended to prepare fresh solutions/suspensions daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before each use, ensure the solution is clear or the suspension is uniformly redispersed by vortexing.
Protocol 2: In Vivo Administration of this compound by Oral Gavage in Rodents
This protocol describes the procedure for administering the prepared this compound formulation to rats via oral gavage.
Materials:
-
Prepared this compound solution or suspension
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic)
-
Syringes (1 mL or 3 mL, depending on the dosing volume)
-
Animal scale
-
Restraining device (optional)
Procedure:
-
Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each animal immediately before dosing to accurately calculate the volume of the formulation to be administered.
-
Dose Calculation: Calculate the precise volume of the this compound formulation for each animal based on its body weight and the target dose.
-
Syringe Preparation: Draw the calculated volume of the this compound solution/suspension into a syringe fitted with an appropriately sized gavage needle. Ensure there are no air bubbles in the syringe. If using a suspension, vortex it immediately before drawing it into the syringe to ensure uniformity.
-
Animal Restraint: Gently but firmly restrain the animal. Proper restraint is crucial to prevent injury to the animal and the researcher.
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and reinsert.
-
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the contents of the syringe.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor it for any signs of distress, such as difficulty breathing or changes in behavior.
Mandatory Visualizations
References
- 1. Development of clinical dosage forms for a poorly water soluble drug I: Application of polyethylene glycol-polysorbate 80 solid dispersion carrier system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a Nanoemulsion Formulation Strategy for Oral Bioavailability Enhancement of Danazol in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MT-1207 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-1207 is a potent, multi-target antagonist with high affinity for adrenergic alpha-1 (α1) subtypes (α1A, α1B, α1D) and the serotonin (B10506) 5-HT2A receptor.[1][2][3] This profile makes this compound a promising candidate for the treatment of conditions such as hypertension.[2][4][5] Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[6][7] This document provides detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for its primary targets.
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound for its target receptors.
| Target Receptor | IC50 | Ki | Reference |
| α1A-Adrenergic | <0.1 nM | <1 nM | [2][3] |
| α1B-Adrenergic | 0.15 nM | <1 nM | [2][3] |
| α1D-Adrenergic | 1.40 nM | <1 nM | [2][3] |
| 5-HT2A | 0.27 nM | <1 nM | [2][3] |
Signaling Pathways
This compound acts as an antagonist at Gq/G11-coupled receptors. The canonical signaling pathway for both α1-adrenergic and 5-HT2A receptors involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Canonical Gq-coupled receptor signaling pathway for α1-adrenergic and 5-HT2A receptors.
Experimental Workflow
The general workflow for the radioligand binding assay involves membrane preparation, the binding assay itself, separation of bound and free radioligand, and subsequent data analysis.
Experimental workflow for the this compound radioligand binding assay.
Experimental Protocols
Detailed protocols for performing competitive radioligand binding assays for α1-adrenergic and 5-HT2A receptors are provided below. These protocols are designed to be adapted for use with this compound.
Protocol 1: α1-Adrenergic Receptor Radioligand Binding Assay
1. Materials
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing human α1A, α1B, or α1D adrenergic receptors.
-
Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Determinate: Phentolamine (10 µM final concentration).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter.
2. Membrane Preparation
-
Culture cells expressing the target receptor to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.2-0.5 mg/mL, determined by a protein assay (e.g., BCA).
-
Store membrane preparations at -80°C in aliquots.
3. Binding Assay Procedure
-
In a 96-well plate, set up the following in triplicate for each concentration of this compound:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Prazosin (at a final concentration near its Kd, typically 0.1-0.5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Phentolamine, 50 µL of [³H]-Prazosin, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M), 50 µL of [³H]-Prazosin, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[8]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Protocol 2: 5-HT2A Receptor Radioligand Binding Assay
1. Materials
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[4][9]
-
Radioligand: [³H]-Ketanserin (specific activity ~40-70 Ci/mmol) or [¹²⁵I]-DOI (specific activity ~2200 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Determinate: Ketanserin (1 µM final concentration) or Serotonin (10 µM final concentration).[10]
-
Binding Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter.
2. Membrane Preparation
Follow the same procedure as described in the α1-Adrenergic Receptor protocol.
3. Binding Assay Procedure
-
In a 96-well plate, set up the following in triplicate for each concentration of this compound:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Ketanserin (at a final concentration near its Kd, typically 0.5-2.0 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 1 µM Ketanserin, 50 µL of [³H]-Ketanserin, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M), 50 µL of [³H]-Ketanserin, and 100 µL of membrane preparation.
-
-
Incubate the plate at 37°C for 30 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
4. Data Analysis
Follow the same procedure as described in the α1-Adrenergic Receptor protocol.
Conclusion
These protocols provide a comprehensive framework for characterizing the binding affinity of this compound to its primary molecular targets. Adherence to these detailed methodologies will enable researchers and drug development professionals to obtain robust and reproducible data, facilitating the further development of this promising therapeutic agent.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. revvity.com [revvity.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cells-online.com [cells-online.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Adrenergic-alpha 1A receptor stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 9. genscript.com [genscript.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
isolated aortic ring relaxation assay with MT-1207
[19] Discovery of MT-1207: A Novel, Potent Multitarget Inhibitor as a Promising Clinical Candidate for the Treatment of Hypertension (2024-07-05) The most promising compound, II-13 (later named as this compound), is a potent α1 and 5-HT2A receptor antagonist with remarkable IC50 in the picomolar level. Importantly, in the in vivo assay, II-13 achieved an effective blood pressure (BP) reduction in the 2K2C rat model without damaging renal function. Compound II-13, with its significant advantages in terms of pharmacological effects, pharmacokinetic parameters, and a large safety window, was extensively investigated. Moreover, data also showed that compound II-13 had fewer side effects in a postural BP assay and could prevent the onset of postural hypotension. ... (2024-07-05) Herein, a series of novel arylpiperazine (piperidine) derivatives were designed, synthesized, and evaluated for mechanisms of action through in vitro and in vivo studies
Application Notes and Protocols for the Oral Formulation of MT-1207 in Research Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and use of an oral formulation of MT-1207, a novel multi-target antihypertensive agent, in research settings. This compound has demonstrated potent antagonism of α1-adrenergic and 5-HT2A receptors, leading to significant blood pressure reduction in preclinical and clinical studies.[1][2][3][4]
Overview of this compound
This compound, chemically identified as 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride, is an investigational drug for the treatment of hypertension.[1][3] Its mechanism of action involves the simultaneous blockade of α1A, α1B, α1D-adrenergic receptors and the 5-HT2A serotonin (B10506) receptor, with Ki values less than 1 nM.[1][2] This multi-target approach offers a promising strategy for managing hypertension, potentially with added benefits in reducing organ damage.[1][2]
Data Presentation
In Vivo Antihypertensive Efficacy
The following table summarizes the dose-dependent effects of a single oral dose of this compound on blood pressure in spontaneously hypertensive rats (SHR) and two-kidney one-clip (2K1C) dogs.
| Animal Model | Dose (mg/kg, p.o.) | Maximum Blood Pressure Reduction (mmHg) | Duration of Action (hours) | Reference |
| SHR | 1.25 - 20 | Dose-dependent decrease | ~8 | [1][3] |
| 2K1C Dogs | 0.25 - 6 | Dose-dependent decrease | ~12 | [1][3] |
Pharmacokinetic Parameters
Pharmacokinetic data for this compound has been characterized in both preclinical and clinical studies.
Table 2.1: Pharmacokinetic Parameters of this compound in Beagle Dogs (30 mg Oral Dose)
| Parameter | Immediate-Release | Sustained-Release | Reference |
| t1/2 (hours) | ~4-7 | 2-2.5 times longer | [5][6] |
| AUC0-24h | Identical | Identical | [5][6] |
Table 2.2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (5-40 mg Single Oral Dose)
| Parameter | Value | Reference |
| Tmax (hours) | 0.5 - 1.25 | [7][8] |
| t1/2 (hours) | ~4 - 7 | [7][8] |
Experimental Protocols
Preparation of this compound Oral Formulation for Preclinical Studies (Immediate-Release Suspension)
This protocol describes the preparation of a simple suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound hydrochloride powder
-
Vehicle: 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume. For example, to prepare 10 mL of a 1 mg/mL suspension, weigh out 10 mg of this compound.
-
Levigate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the mortar while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a beaker containing a magnetic stir bar.
-
Stir the suspension on a stir plate for at least 15 minutes before administration to ensure homogeneity.
-
Maintain gentle stirring during the dosing procedure to prevent settling of the compound.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the non-invasive measurement of blood pressure in conscious SHR using the tail-cuff method.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)
-
Animal restrainers
-
Warming chamber or heating pad
-
This compound oral formulation
-
Oral gavage needles
Protocol:
-
Acclimatize the rats to the restrainers and the measurement procedure for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, place the rats in a warming chamber or on a heating pad set to a comfortable temperature (e.g., 32-34°C) for 10-15 minutes to facilitate detection of the tail pulse.
-
Place the rat in the restrainer and position the tail-cuff and pulse sensor on the tail according to the manufacturer's instructions.
-
Record at least three stable baseline blood pressure and heart rate readings.
-
Administer the prepared this compound oral formulation or vehicle control via oral gavage.
-
Measure blood pressure and heart rate at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Average the readings at each time point to determine the effect of this compound.
Isolated Rabbit Aortic Ring Vasodilation Assay
This ex vivo protocol is used to assess the vasodilatory effects of this compound on pre-contracted arterial smooth muscle.
Materials:
-
Male New Zealand white rabbits
-
Krebs-Henseleit Solution (KHS)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Organ bath system with isometric force transducers
-
Vasoconstrictor agent (e.g., phenylephrine (B352888), noradrenaline, or 5-hydroxytryptamine)
-
This compound
-
Dissection instruments
Protocol:
-
Euthanize a rabbit and carefully excise the thoracic aorta.
-
Place the aorta in cold KHS and clean off adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-5 mm in length.
-
Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an optimal resting tension (e.g., 1.5-2.0 g) and allow the tissues to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.
-
Induce a stable, submaximal contraction with a vasoconstrictor (e.g., phenylephrine at 1 µM).
-
Once a stable plateau of contraction is reached, add this compound in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
Visualizations
This compound Mechanism of Action
Caption: this compound's dual antagonism of α1-adrenergic and 5-HT2A receptors.
Experimental Workflow for In Vivo Antihypertensive Study
Caption: Workflow for assessing the in vivo antihypertensive effects of this compound.
References
- 1. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activation of the JAK/STAT pathway in vascular smooth muscle by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo evaluation of a sustained-release once-a-day formulation of the novel antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Long-Term Administration of MT-1207 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-1207 is a novel, multi-target small molecule inhibitor under investigation for the treatment of hypertension.[1][2][3][4][5][6] It functions as a potent antagonist of α1-adrenergic receptors (α1A, α1B, α1D) and the serotonin (B10506) 5-HT2A receptor.[2][4] Preclinical studies in various animal models of hypertension have demonstrated its efficacy in lowering blood pressure and have suggested potential for end-organ protection.[2][3][4][5][6] These application notes provide a summary of the long-term administration of this compound in animal studies, including key quantitative data and detailed experimental protocols.
Data Presentation
Table 1: Summary of Long-Term Efficacy Studies of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |
| Blood Pressure (BP) | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day | 4 months or more | Produced a stable reduction in blood pressure. | [2][4] |
| Baroreflex Sensitivity | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day | 4 months or more | Improved baroreflex sensitivity. | [2][4] |
| Renal Damage | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day | 4 months or more | Reduced renal damage, as indicated by decreased glomerular sclerosis scores. | [2][4][5] |
| Cardiovascular Damage | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day | 4 months or more | Reduced cardiovascular damage. | [2][4] |
| Stroke and Mortality | Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | 10 mg/kg/day | 4 months or more | Delayed stroke occurrence and death. | [2][4] |
Table 2: Summary of Subacute Efficacy Studies of this compound
| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |
| Blood Pressure (BP) | Spontaneously Hypertensive Rats (SHR) | 5 mg/kg/day | 7 days | Significantly decreased blood pressure. | [2][4] |
| Heart Rate | Spontaneously Hypertensive Rats (SHR) | 5 mg/kg/day | 7 days | Slightly reduced heart rate, which recovered after withdrawal. | [2][4] |
| Blood Pressure (BP) | Two-Kidney One-Clip (2K1C) Dogs | 2 mg/kg/day | 7 days | Significantly decreased blood pressure. | [2][4] |
| Heart Rate | Two-Kidney One-Clip (2K1C) Dogs | 2 mg/kg/day | 7 days | Slightly reduced heart rate, which recovered after withdrawal. | [2][4] |
Experimental Protocols
Long-Term Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the long-term effects of this compound on blood pressure, baroreflex sensitivity, and end-organ damage in a genetic model of hypertension.
Animal Model: Spontaneously Hypertensive Rats (SHR) and Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP).
Methodology:
-
Animal Acclimation: Acclimate male SHR and SHR-SP to the housing facility for at least one week prior to the experiment.
-
Drug Administration:
-
Prepare a formulation of this compound at a concentration suitable for a 10 mg/kg/day dosage.
-
Administer this compound to the treatment group daily for a period of 4 months or more. A control group should receive the vehicle.
-
-
Blood Pressure Measurement:
-
Measure blood pressure in conscious animals at regular intervals throughout the study.
-
-
Baroreflex Sensitivity Assessment:
-
At the end of the treatment period, assess baroreflex sensitivity.
-
-
Organ Damage Evaluation:
-
Following the treatment period, sacrifice the animals.
-
Collect kidneys and cardiovascular tissues for histological examination to assess for damage, including glomerular sclerosis.[5]
-
Subacute Antihypertensive Efficacy Study in SHR and 2K1C Dogs
Objective: To assess the effect of multiple doses of this compound on blood pressure and heart rate.
Animal Models: Spontaneously Hypertensive Rats (SHR) and Two-Kidney One-Clip (2K1C) hypertensive dogs.
Methodology:
-
Animal Preparation:
-
For the 2K1C dog model, surgically induce hypertension by clipping one renal artery.
-
Allow animals to recover and for hypertension to stabilize.
-
-
Drug Administration:
-
Administer this compound orally (ig) once daily for 7 days at the following doses:
-
SHR: 5 mg/kg
-
2K1C dogs: 2 mg/kg
-
-
A control group for each model should receive the vehicle.
-
-
Hemodynamic Monitoring:
-
Measure blood pressure and heart rate in conscious animals.
-
-
Washout Period:
-
After the 7-day treatment period, cease drug administration and monitor for the recovery of blood pressure and heart rate.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a novel multitarget blocker of α1 receptor, 5-HT2A receptor, and calcium channel, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Novel, Potent Multitarget Inhibitor as a Promising Clinical Candidate for the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Analysis of MT-1207 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-1207 is a novel, multi-target small molecule inhibitor under development for the treatment of hypertension. Its mechanism of action involves the potent and selective blockade of α1-adrenergic (α1A, α1B, α1D) and serotonin (B10506) 5-HT2A receptors, with additional activity as a calcium channel blocker.[1] This multi-faceted approach offers the potential for effective blood pressure control with a favorable side-effect profile. Understanding the pharmacokinetic (PK) profile of this compound in preclinical models is crucial for predicting its behavior in humans and establishing a safe and efficacious dosing regimen. These application notes provide a summary of the available preclinical pharmacokinetic data and detailed protocols for key in vivo experiments.
Data Presentation
Pharmacokinetic Parameters of this compound in Beagle Dogs
Pharmacokinetic studies of this compound have been conducted in Beagle dogs to evaluate the performance of different oral formulations. The following tables summarize the key findings from a study comparing an immediate-release (IR) tablet to a sustained-release (SR) hydrophilic matrix tablet.
Table 1: Comparative Pharmacokinetic Parameters of Immediate-Release (IR) and Sustained-Release (SR) this compound Formulations in Beagle Dogs (30 mg Oral Dose)
| Parameter | Immediate-Release (IR) Tablet | Sustained-Release (SR) Tablet | Key Finding |
| Tmax (h) | Not explicitly stated, but implied to be rapid | Not explicitly stated, but significantly delayed compared to IR | The SR formulation successfully delays the peak plasma concentration. |
| t1/2 (h) | Baseline value | 2 to 2.5 times longer than IR | The SR formulation significantly prolongs the elimination half-life, supporting a once-a-day dosing regimen. |
| AUC0-24h | Identical to SR formulation | Identical to IR formulation | Both formulations deliver the same total amount of drug over 24 hours, indicating comparable bioavailability at the tested dose. |
| Cmax | Higher than SR formulation | Lower than IR formulation | The SR formulation reduces the peak plasma concentration, which may lead to an improved safety profile by minimizing potential peak-dose-related side effects. |
Note: Specific numerical values for Tmax, t1/2, AUC, and Cmax were not available in the referenced abstracts. The data presented is based on the reported comparative analysis.
Experimental Protocols
In Vivo Pharmacokinetic Study in Beagle Dogs
This protocol outlines the methodology for evaluating the pharmacokinetic profile of this compound in a preclinical canine model.
1. Animal Model:
-
Species: Beagle dogs
-
Health Status: Healthy, and acclimatized to the laboratory environment.
-
Housing: Housed in standard conditions with controlled temperature, humidity, and light-dark cycles.
-
Diet: Provided with a standard canine diet and water ad libitum. Animals are typically fasted overnight before drug administration.
2. Dosing and Administration:
-
Drug Formulations:
-
Immediate-Release (IR) tablets of this compound (e.g., 30 mg).
-
Sustained-Release (SR) tablets of this compound (e.g., 30 mg, formulated with a hydrophilic polymer matrix like HPMC).
-
-
Route of Administration: Oral (p.o.).
-
Dosing Regimen: Single oral dose administration.
3. Blood Sampling:
-
Collection Time Points: Blood samples are collected at pre-determined time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Collection: Blood samples (e.g., 2-3 mL) are collected from a suitable vein (e.g., cephalic or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored frozen at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is used for the quantification of this compound in plasma samples.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile. An internal standard (e.g., verapamil (B1683045) hydrochloride) is added to the samples to ensure accuracy and precision.
-
Chromatographic and Mass Spectrometric Conditions: Specific column, mobile phase composition, flow rate, and mass transition parameters for this compound and the internal standard need to be optimized for sensitive and selective detection.
5. Pharmacokinetic Analysis:
-
Software: Non-compartmental analysis is performed using standard pharmacokinetic software (e.g., WinNonlin, Phoenix).
-
Parameters Calculated: The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
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Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
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AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
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AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)
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t1/2 (Elimination half-life)
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CL/F (Apparent total body clearance)
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Vd/F (Apparent volume of distribution)
-
Mandatory Visualizations
Caption: this compound signaling pathway in vascular smooth muscle cells.
Caption: General workflow for a preclinical pharmacokinetic study of this compound.
References
Application Notes and Protocols: Amlodipine as a Control for MT-1207 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-1207 is a novel, orally active multi-target antihypertensive agent that demonstrates potent antagonism at α1-adrenergic (α1A, α1B, α1D) and serotonin (B10506) 5-HT2A receptors.[1][2] Preclinical studies have indicated its efficacy in reducing blood pressure in various animal models of hypertension, such as spontaneously hypertensive rats (SHR) and two-kidney one-clip (2K1C) dogs.[1][2] In the development and validation of new antihypertensive drugs like this compound, the use of a well-characterized and clinically relevant positive control is crucial for comparative efficacy and safety assessment. Amlodipine (B1666008), a long-acting dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed and extensively studied antihypertensive medication, making it an appropriate choice as a positive control in preclinical and clinical investigations of this compound.
These application notes provide detailed protocols for utilizing amlodipine as a control in preclinical studies designed to evaluate the antihypertensive effects of this compound.
Rationale for Using Amlodipine as a Control
Amlodipine is a suitable positive control for this compound studies due to the following reasons:
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Established Mechanism of Action: Amlodipine's mechanism of action, the inhibition of L-type calcium channels in vascular smooth muscle leading to vasodilation, is well-understood. This provides a clear benchmark for comparing the vasodilatory and blood pressure-lowering effects of this compound, which acts through a different, multi-target mechanism.
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Clinical Relevance: Amlodipine is a first-line treatment for hypertension, and its efficacy and safety profile are well-documented in numerous clinical trials. Comparing this compound to amlodipine provides a direct indication of its potential therapeutic value relative to a standard of care.
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Precedent in this compound Research: Previous preclinical studies evaluating this compound have successfully used amlodipine as a positive control, establishing a basis for its continued use in this context.[1]
Data Presentation: Comparative Efficacy of this compound and Amlodipine
The following tables summarize quantitative data from preclinical studies comparing the effects of this compound and amlodipine on blood pressure in spontaneously hypertensive rats (SHR).
Table 1: Single Dose Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, p.o.) | Maximum Systolic Blood Pressure Reduction (mmHg) | Time to Maximum Effect |
| This compound | 2.5 | Dose-dependent reduction | Within 2 hours |
| This compound | 5 | Dose-dependent reduction | Within 2 hours |
| This compound | 10 | Dose-dependent reduction | Within 2 hours |
| Amlodipine | 5 | >20 | 90 minutes |
Data compiled from preclinical studies.[1]
Table 2: Multiple Dose Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR) over 7 Days
| Treatment Group | Dose (mg/kg/day, p.o.) | Average Systolic Blood Pressure Reduction (mmHg) | Effect on Heart Rate |
| This compound | 5 | Significant reduction | Slight reduction |
| Amlodipine | 5 | Significant reduction | Significant increase |
Data compiled from preclinical studies.[1]
Table 3: Long-Term (4 months) Antihypertensive Effects in Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP)
| Treatment Group | Dose (mg/kg/day, in chow) | Sustained Systolic Blood Pressure Reduction (mmHg) |
| This compound | 10 | >20 |
| Amlodipine | 5 | >20 |
Data compiled from preclinical studies.[1]
Experimental Protocols
Protocol 1: Acute Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the acute dose-dependent antihypertensive effect of a single oral dose of this compound compared to amlodipine in conscious SHR.
Materials:
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Spontaneously Hypertensive Rats (male, 16-20 weeks old)
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This compound
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Amlodipine besylate
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Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment. For tail-cuff measurements, acclimate the animals to the restraining device for 3-5 days prior to the study to minimize stress-induced blood pressure fluctuations.
-
Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure and heart rate for each rat before drug administration.
-
Drug Preparation:
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Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 2.5, 5, 10 mg/kg).
-
Prepare a solution or suspension of amlodipine besylate in the vehicle at the desired concentration (e.g., 5 mg/kg).
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Prepare the vehicle alone to serve as a negative control.
-
-
Drug Administration: Administer a single oral dose of this compound, amlodipine, or vehicle to the respective groups of rats via oral gavage.
-
Blood Pressure Monitoring: Measure systolic blood pressure and heart rate at regular intervals post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Compare the effects of different doses of this compound with the vehicle and amlodipine groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Sub-chronic Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive efficacy and effect on heart rate of repeated oral administration of this compound compared to amlodipine over a 7-day period in conscious SHR.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Acclimatization and Baseline Measurement: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare drug solutions/suspensions as described in Protocol 1.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg/day), amlodipine (e.g., 5 mg/kg/day), or vehicle orally once daily for 7 consecutive days.
-
Blood Pressure Monitoring: Measure systolic blood pressure and heart rate daily, prior to and at a fixed time point after dosing (e.g., 2 hours post-dose).
-
Data Analysis: Analyze the daily changes in blood pressure and heart rate over the 7-day treatment period. Compare the overall effect of this compound with the vehicle and amlodipine groups.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
Troubleshooting & Optimization
MT-1207 solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of MT-1207 in common experimental buffers. The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, it is recommended to use a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This compound is a hydrochloride salt, which generally enhances its solubility in aqueous solutions, but a high-concentration stock is best prepared in an organic solvent.
Q2: How should I store the stock solution of this compound?
A2: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What is the expected solubility of this compound in aqueous buffers?
A3: As a hydrochloride salt, this compound is expected to have higher solubility in acidic aqueous buffers (lower pH). In neutral or alkaline buffers, the free base form is more likely to precipitate. For in vitro release studies of sustained-release formulations, a phosphate (B84403) buffer at pH 6.8 containing a surfactant (0.2% w/v SDS) was used, suggesting that the free base has low aqueous solubility at this pH.[1]
Q4: Are there any known stability issues with this compound in experimental buffers?
A4: While specific degradation pathways for this compound have not been detailed in the provided search results, it is a multi-target agent containing benzisothiazole and benzotriazole (B28993) moieties.[2][3] Compounds with these structures can be susceptible to hydrolysis and photodegradation. Therefore, it is recommended to use freshly prepared aqueous solutions for experiments and to protect solutions from light.
Troubleshooting Guide
Q1: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffer is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
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Lower the pH of the buffer: Since this compound is a hydrochloride salt, its solubility should increase in acidic conditions. Try using a buffer with a lower pH (e.g., pH 5-6).
-
Include a surfactant: As demonstrated in formulation studies, the addition of a surfactant like Sodium Dodecyl Sulfate (SDS) or Tween® 80 can significantly improve the solubility of this compound in neutral pH buffers.[1]
-
Use a co-solvent: Incorporating a small percentage of an organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution can help maintain solubility.
-
Decrease the final concentration: If possible for your experiment, lowering the final concentration of this compound in the aqueous buffer may prevent precipitation.
Q2: How can I assess the stability of this compound in my specific experimental conditions?
A2: To assess the stability of this compound in your experimental buffer, you can perform a time-course experiment. Prepare your final working solution and analyze the concentration of this compound at different time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC-UV. This will help you determine the time window within which your experiment should be conducted to ensure the integrity of the compound.
Data Presentation
Table 1: Inferred Aqueous Solubility of this compound
| pH Range | Expected Solubility | Rationale |
| Acidic (pH < 7) | Higher | As a hydrochloride salt, the protonated form is more soluble in water. |
| Neutral to Alkaline (pH ≥ 7) | Lower | The less soluble free base form is more prevalent, potentially leading to precipitation. The use of surfactants in formulation studies at pH 6.8 supports this.[1] |
Table 2: General Stability and Storage Recommendations for this compound Solutions
| Solution Type | Storage Temperature | Storage Duration | Key Considerations |
| Stock Solution (in DMSO/Ethanol) | -20°C or -80°C | Months to Years | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Working Solutions | 2-8°C or Room Temperature | Hours to Days | Prepare fresh daily. Protect from light. Stability is buffer and pH-dependent. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Weigh the required amount of this compound hydrochloride powder. b. Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM). c. Gently vortex or sonicate until the compound is completely dissolved. d. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer): a. Pre-warm the aqueous buffer to the experimental temperature. b. Add the required volume of the this compound stock solution to the pre-warmed buffer while vortexing to ensure rapid mixing and minimize precipitation. c. If solubility is an issue, consider the troubleshooting steps outlined above. d. Use the freshly prepared working solution for your experiment promptly.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound solubility issues.
Caption: Simplified signaling pathway of this compound's antihypertensive action.
References
potential off-target effects of MT-1207 in cell-based assays
This technical support resource provides guidance on the potential off-target effects of the hypothetical kinase inhibitor MT-1207 in cell-based assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, ATP-competitive inhibitor of Kinase A , a key component of the ABC signaling pathway that is critical for cell cycle progression and proliferation. Its high selectivity is achieved through specific interactions with the kinase domain of Kinase A.
Q2: Are there any known off-target effects of this compound?
Yes. While this compound is highly selective for Kinase A at nanomolar concentrations, in vitro kinase profiling has revealed potential off-target activity against Kinase X and Kinase Y at micromolar concentrations. This can lead to unintended biological consequences in cell-based assays if the compound is used at too high a concentration.
Q3: What is the recommended working concentration for this compound in cell-based assays?
To minimize off-target effects, it is crucial to use the lowest concentration of this compound that elicits the desired biological response. We recommend performing a dose-response curve for your specific cell line and assay. As a starting point, refer to the IC50 values in the table below. For most cell-based assays, a concentration range of 50-200 nM is recommended to maintain selectivity for Kinase A.
Troubleshooting Guide
Q4: I'm observing unexpected cell toxicity at concentrations where the primary target, Kinase A, should not be fully inhibited. What could be the cause?
This issue may arise from off-target effects, particularly the inhibition of Kinase X, which is known to be involved in cell survival pathways.
Troubleshooting Steps:
-
Verify Concentration: Double-check the dilution calculations for your this compound stock solution.
-
Lower Concentration Range: Perform a dose-response experiment using a lower range of concentrations (e.g., 1-100 nM) to determine if the toxicity is dose-dependent and separable from the intended inhibitory effect on Kinase A.
-
Assess Off-Target Pathway: Use Western blotting to check the phosphorylation status of a known downstream substrate of Kinase X. A decrease in phosphorylation would suggest off-target inhibition.
-
Use a Control Compound: If available, use a structurally different Kinase A inhibitor as a control to see if it phenocopies the observed toxicity.
Q5: My results show a paradoxical activation of a signaling pathway that should be downstream of the inhibited Kinase A. Why is this happening?
Paradoxical pathway activation can be a consequence of off-target effects. For instance, inhibition of Kinase Y by this compound at higher concentrations can relieve a negative feedback loop, leading to the activation of an alternative signaling cascade.
Troubleshooting Steps:
-
Consult Pathway Diagrams: Review the known signaling pathways to identify potential feedback loops involving the off-target Kinase Y.
-
Titrate this compound: Determine the concentration at which the paradoxical activation occurs. This will likely be higher than the IC50 for Kinase A.
-
Measure Off-Target Activity: Directly measure the activity of Kinase Y or the phosphorylation of its downstream targets to confirm off-target engagement at the concentrations causing the paradoxical effect.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase A (Primary) | 15 | Intended therapeutic target in the ABC pathway. |
| Kinase X (Off-Target) | 1,200 | Off-target associated with cell survival. |
| Kinase Y (Off-Target) | 2,500 | Off-target involved in a negative feedback loop. |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Recommended Concentration Range (nM) | Notes |
| HeLa | 50 - 150 | Highly sensitive to Kinase A inhibition. |
| A549 | 75 - 200 | Monitor for off-target effects above 500 nM. |
| MCF7 | 100 - 250 | May require slightly higher concentrations. |
Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Activity
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 50, 200, 1000, 5000 nM) for the desired time period.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Use antibodies for:
-
p-Substrate A (On-target)
-
Total Substrate A
-
p-Substrate X (Off-target)
-
Total Substrate X
-
GAPDH or β-actin (Loading control)
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Intended mechanism of this compound, inhibiting Kinase A.
Caption: Off-target inhibition of Kinase X and Kinase Y.
Caption: Logic for troubleshooting unexpected experimental results.
MT-1207 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the MT-1207 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the dose-response relationship of this compound in our in vivo hypertension models. What are the potential causes?
A1: Inconsistent dose-response outcomes in animal models can stem from several factors. This compound is a potent antihypertensive agent, and its efficacy can be influenced by the physiological state of the animals and the experimental setup.[1][2]
-
Animal Model and Health Status:
-
Model Selection: The choice of hypertension model (e.g., Spontaneously Hypertensive Rat - SHR, 2-Kidney-2-Clip - 2K2C) can significantly impact results. Ensure the model is appropriate for studying the α1-adrenergic and 5-HT2A receptor pathways.[1][2]
-
Animal Health: Underlying health issues, stress levels, and circadian rhythms can affect blood pressure. Acclimatize animals properly and ensure a controlled, low-stress environment.
-
-
Drug Formulation and Administration:
-
Solubility and Stability: this compound is an arylpiperazine derivative.[1] Ensure complete solubilization and stability of your formulation. Inconsistent solubility can lead to variable dosing.
-
Route of Administration: The method of administration (e.g., oral gavage, intravenous injection) must be consistent. Improper administration can lead to variability in drug absorption and bioavailability.
-
-
Blood Pressure Measurement:
-
Technique: The technique used for blood pressure measurement (e.g., tail-cuff, telemetry) can introduce variability. Telemetry is generally considered the gold standard for continuous and accurate readings.
-
Operator Consistency: Ensure that all personnel involved in measurements are trained and follow a standardized protocol to minimize operator-dependent variability.
-
Q2: Our in vitro receptor binding assays with this compound are showing inconsistent IC50 values. How can we troubleshoot this?
A2: this compound is a potent antagonist of α1-adrenergic and 5-HT2A receptors, with reported IC50 values in the picomolar range.[1][2] Variability in IC50 values often points to issues with assay conditions or reagents.
-
Cell Line Integrity:
-
Receptor Expression Levels: Passage number can affect receptor expression levels in your cell lines. Use cells within a consistent and low passage number range.
-
Cell Viability: Ensure high cell viability (>95%) before and during the assay.
-
-
Reagent Quality and Handling:
-
This compound Stock Solution: Prepare fresh stock solutions of this compound or validate the stability of frozen stocks. Repeated freeze-thaw cycles can degrade the compound.
-
Radioligand/Competitor Integrity: If using radioligand binding assays, ensure the radioligand has not degraded and has high specific activity.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Optimize and standardize incubation times and temperatures to ensure binding equilibrium is reached.
-
Buffer Composition: The pH, ionic strength, and presence of protease inhibitors in the assay buffer can influence binding kinetics.
-
Q3: We are observing unexpected side effects in our animal studies that are not reported in clinical trials. What could be the reason?
A3: While clinical trials in healthy volunteers have shown this compound to be well-tolerated with mild adverse effects, animal models can sometimes exhibit different responses.[2][3]
-
Dose and Exposure:
-
Allometric Scaling: Ensure that the doses used in your animal models are appropriately scaled from human equivalent doses. Supratherapeutic doses can lead to off-target effects.
-
Pharmacokinetics: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound can differ between species. Consider performing pharmacokinetic studies in your specific animal model.
-
-
Species-Specific Differences:
-
Vehicle Effects:
-
The vehicle used to dissolve and administer this compound could have its own physiological effects. Always include a vehicle-only control group to assess this.
-
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound
| Model | Dosage | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | 2.5, 5, and 10 mg/kg | Dose-dependent reduction in blood pressure. | [2] |
| 2-Kidney-2-Clip (2K2C) Rat | Not Specified | Effective blood pressure reduction and decrease in serum uric acid, suggesting potential kidney protection. | [1][2] |
Table 2: Summary of Phase I Clinical Trial Pharmacokinetics (Single Ascending Dose)
| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose | 40 mg Dose | Reference |
| Median Tmax (h) | 0.5 - 1.25 | 0.5 - 1.25 | 0.5 - 1.25 | 0.5 - 1.25 | [4] |
| Mean t1/2 (h) | ~ 4 - 7 | ~ 4 - 7 | ~ 4 - 7 | ~ 4 - 7 | [3][4] |
| Dose Proportionality | Cmax and AUC increase in proportion to dose | [3][4][5] |
Table 3: Reported Adverse Events in Phase I Clinical Trials (Incidence ≥ 5%)
| Adverse Event | Incidence | Severity | Reference |
| Dizziness | 10.7% | Grade 1-2 | |
| Postural Hypotension | 8.9% | One case of Grade 3, others mild | |
| Vomiting | 7.1% | Grade 1-2 |
Experimental Protocols
Protocol 1: In Vivo Antihypertensive Efficacy in SHR Model
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days in a temperature and light-controlled environment with ad libitum access to food and water.
-
Blood Pressure Measurement:
-
Train animals for tail-cuff blood pressure measurement for 3-5 consecutive days before the study.
-
Alternatively, for continuous monitoring, implant telemetry transmitters and allow for a 7-10 day recovery period.
-
-
Drug Preparation:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Prepare fresh on the day of dosing.
-
-
Dosing:
-
Administer this compound or vehicle via oral gavage at doses of 2.5, 5, and 10 mg/kg.
-
Include a vehicle control group.
-
-
Data Collection:
-
Measure systolic and diastolic blood pressure and heart rate at baseline (pre-dose) and at 1, 2, 4, 8, and 24 hours post-dose.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the this compound treated groups with the vehicle control group.
-
Protocol 2: In Vitro Receptor Binding Assay (Competitive Binding)
-
Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human α1a-adrenergic receptor) in appropriate media.
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1a), and increasing concentrations of this compound or a known competitor (for positive control).
-
Define non-specific binding using an excess of an unlabeled competitor.
-
-
Incubation: Incubate the plates at a specified temperature for a predetermined time to reach binding equilibrium.
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a multi-target antagonist.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Discovery of this compound: A Novel, Potent Multitarget Inhibitor as a Promising Clinical Candidate for the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics and pharmacodynamics of this compound, a novel multitarget blocker of α1 receptor, 5-HT2A receptor, and calcium channel, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MT-1207 Dosage for Spontaneously Hypertensive Rats (SHRs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of MT-1207 for spontaneously hypertensive rats (SHRs). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and accurate experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during the administration and evaluation of this compound in SHRs.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in blood pressure readings | - Improper catheter placement or patency. - Stress induced in animals during measurement. - Inconsistent dosing technique. | - Ensure proper surgical placement of the arterial catheter and regularly check for patency. - Acclimatize animals to the experimental setup to minimize stress. Allow for a stabilization period before recording baseline measurements. - Use consistent oral gavage techniques to ensure accurate and complete dose delivery. |
| Unexpected mortality in animal subjects | - Anesthesia-related complications. - Overdose of this compound. - Procedural complications during surgery. | - Carefully monitor vital signs during and after anesthesia. - Adhere strictly to the recommended dose ranges. Start with lower doses if unsure. - Ensure aseptic surgical techniques and proper post-operative care. |
| No significant change in blood pressure after this compound administration | - Incorrect dosage. - Improper drug preparation or storage. - Animal model variation. | - Verify dose calculations and ensure the correct dose is being administered based on the animal's body weight. - Prepare this compound solution fresh or store it as recommended to maintain its potency. - Confirm the hypertensive status of the SHRs before starting the experiment. |
| Reflex tachycardia observed | - This is not a typical response to this compound. | - this compound is not expected to cause a reflex increase in heart rate. If observed, re-evaluate the experimental conditions and consider other contributing factors. In contrast, amlodipine (B1666008) has been shown to induce a reflex increase in heart rate.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, chemically named 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride, is a novel multitarget antihypertensive agent.[1][2] Its primary mechanism of action involves the potent inhibition of adrenergic α1A, α1B, α1D, and 5-HT2A receptors.[1][2] This multi-target approach contributes to its blood pressure-lowering effects.
Q2: What is the recommended dosage range for this compound in SHRs for acute studies?
A2: For single-dose (acute) studies in SHRs, this compound has been shown to be effective in a dose range of 1.25 to 20 mg/kg, administered intragastrically (ig).[1][3] A dose-dependent decrease in blood pressure is observed within this range.[1][3]
Q3: What are the suggested dosages for subacute and long-term studies in SHRs?
A3: For multiple-dose (subacute) studies, a dosage of 5 mg/kg/day for 7 days has been shown to significantly decrease blood pressure.[1][3] For long-term administration, 10 mg/kg/day for 4 months or more has been used, resulting in stable blood pressure reduction and organ protection.[1][2][4]
Q4: How quickly does this compound take effect and how long do the effects last in SHRs?
A4: this compound exhibits a rapid onset of action, with a decrease in blood pressure observed within 5 minutes of administration.[1][3] The hypotensive effect of a single dose can last for approximately 8 to over 12 hours.[1]
Q5: Does this compound cause reflex tachycardia?
A5: No, a key advantage of this compound is that it does not induce a reflex increase in heart rate. In fact, it may cause a slight reduction in heart rate.[1][3]
Q6: How should this compound be administered to SHRs?
A6: The most common and effective route of administration for this compound in SHRs is intragastric (ig) gavage.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound in spontaneously hypertensive rats.
Table 1: Single Dose Effects of this compound on Blood Pressure in SHRs
| Dose (mg/kg, ig) | Onset of Action | Duration of Hypotensive Effect | Effect on Heart Rate |
| 1.25 - 20 | Within 5 minutes[1][3] | 8 - >12 hours[1] | No reflex increase; slight decrease[1][3] |
Table 2: Multiple and Long-Term Dosing Effects of this compound in SHRs
| Dosing Regimen | Duration | Outcome |
| 5 mg/kg/day[1][3] | 7 days | Significant decrease in blood pressure[1][3] |
| 10 mg/kg/day[1][2][4] | 4+ months | Stable blood pressure reduction, improved baroreflex sensitivity, reduced renal and cardiovascular damage[1][2][4] |
Experimental Protocols
Protocol 1: Single Intragastric Administration and Blood Pressure Measurement in Conscious SHRs
This protocol is adapted from established methodologies for assessing the acute effects of antihypertensive agents.[1]
1. Animal Preparation and Catheter Implantation:
- Anesthetize SHRs with an appropriate anesthetic agent (e.g., ketamine and diazepam).
- Surgically implant a polyethylene (B3416737) catheter into the lower abdominal aorta via the left femoral artery for blood pressure measurement.
- Place a second catheter into the stomach for intragastric drug administration.
- Exteriorize both catheters through the interscapular skin.
- Allow a 24-hour recovery period.
2. Blood Pressure Recording:
- House the animals individually in cylindrical cages allowing free movement.
- Connect the aortic catheter to a blood pressure transducer via a rotating swivel.
- Allow for a stabilization period of approximately 2 hours.
- Record baseline blood pressure and heart rate for 1 hour.
3. Drug Administration:
- Administer a single dose of this compound (e.g., 1.25, 2.5, 5, 10, 15, or 20 mg/kg), vehicle, or a positive control (e.g., amlodipine 5 mg/kg) via the intragastric catheter.
4. Post-Administration Monitoring:
- Continuously record blood pressure and heart rate for at least 12 hours post-administration.
Protocol 2: Long-Term Oral Administration of this compound in SHRs
This protocol outlines a method for assessing the chronic effects of this compound.
1. Animal Groups:
- Divide SHRs into at least three groups: vehicle control, a positive control (e.g., amlodipine 5 mg/kg/day), and this compound (10 mg/kg/day).
2. Drug Formulation and Administration:
- Mix the calculated daily dose of this compound or amlodipine into the rat chow.
- The vehicle control group receives the same diet without the drug.
- Measure daily food consumption to ensure the intended dose is ingested.
3. Blood Pressure Monitoring:
- At regular intervals (e.g., weekly), measure blood pressure using a non-invasive tail-cuff method or via implanted telemetry devices for continuous monitoring.
4. Organ Protection Assessment (at study termination):
- After the treatment period (e.g., 4 months), euthanize the animals.
- Collect heart, kidneys, and aorta for histological analysis to assess for end-organ damage.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, a multi-target antagonist.
Experimental Workflow for Acute this compound Study in SHRs
Caption: Experimental workflow for acute this compound studies in SHRs.
References
- 1. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Isolated Organ Bath Experiments with MT-1207
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in isolated organ bath experiments, with a special focus on the novel compound MT-1207.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for maintaining tissue viability and obtaining reproducible results?
A1: Maintaining tissue viability is paramount for successful and reproducible experiments. Key factors include:
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Prompt Dissection: Tissues should be dissected from the animal immediately after euthanasia and placed in a physiological salt solution (PSS) to prevent degradation.[1][2]
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Careful Handling: Avoid over-stretching or damaging the tissue during dissection and mounting, as this will negatively impact experimental outcomes.[1]
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Continuous Aeration: The PSS in the organ bath must be continuously aerated with a gas mixture, typically carbogen (B8564812) (95% O2 / 5% CO2), to provide oxygen to the tissue and maintain the pH of the buffer.[1][3][4]
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Temperature Control: The organ bath should be maintained at a constant physiological temperature, usually 37°C.[1][5]
Q2: How can I minimize baseline instability and signal noise?
A2: A stable baseline is crucial for accurate measurements. To minimize instability:
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Proper Equilibration: Allow the tissue to equilibrate in the organ bath for at least 60 minutes after applying passive tension. During this time, the tissue will relax, and you should wash it with fresh PSS every 15-20 minutes.[1]
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Secure Mounting: Ensure the tissue is securely mounted to the hooks or clamps and that the sutures are tied tightly. Any movement can translate into signal noise.
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Stable Environment: The organ bath system should be placed on a stable surface, free from vibrations.
-
Adequate Aeration: Ensure consistent and gentle bubbling of the carbogen gas. Excessive bubbling can cause movement and disrupt data recording.[2]
Q3: What are the best practices for preparing and handling this compound solutions?
A3: The preparation of your test compound is a common source of variability.
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Solvent Selection: For water-insoluble compounds like this compound, it's critical to select a solvent that has minimal effect on the tissue at the final bath concentration. Common solvents include DMSO, ethanol, and methanol. It is recommended to keep the final solvent concentration in the bath at or below 0.1% to avoid off-target effects.[6]
-
Stock Solutions: Prepare high-concentration stock solutions of this compound so that only a small volume is needed to achieve the desired final concentration in the organ bath.[1] This minimizes the amount of solvent introduced.
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Serial Dilutions: When creating a concentration-response curve, perform serial dilutions of your stock solution. Use a fresh pipette tip for each dilution to avoid cross-contamination.[4]
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Solubility Issues: If this compound precipitates in the aqueous PSS, consider using techniques like sonication or vortexing to aid dissolution, or explore the use of emulsifying agents, though these must also be tested for their own effects on the tissue.[6][7]
Q4: How often should I calibrate the force transducer?
A4: Regular and accurate calibration of the force transducer is one of the most important steps for ensuring data quality. It is recommended to calibrate the transducer at least once a month, but more frequent calibration is beneficial.[5][8] Calibration should be performed under the same conditions as the experiment, including the temperature of the bath.[5][8] Always follow the manufacturer's instructions for calibration.[1][9]
Q5: My tissue shows diminishing responses to repeated applications of this compound. What could be the cause?
A5: This phenomenon is known as tachyphylaxis or desensitization, where the tissue response decreases upon repeated stimulation.[1] To mitigate this:
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Adequate Washout: Ensure thorough washing of the tissue between drug applications to completely remove the compound. A sufficient number and duration of washes are required for reproducible effects.[1]
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Rest Periods: Allow for an adequate rest period between challenges to allow the tissue to return to its baseline tension and for receptors to resensitize.
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Cumulative vs. Non-cumulative Dosing: Be aware that cumulative and non-cumulative additions of a drug can produce different outcomes, especially if receptor desensitization occurs.[1] For compounds known to cause tachyphylaxis, a non-cumulative dosing protocol may be more appropriate.
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| High Baseline Variability or Drift | Incomplete tissue equilibration.[1] | Ensure a stable equilibration period of at least 60 minutes with regular washes.[1] |
| Temperature fluctuations in the organ bath.[10] | Verify that the water bath circulator is functioning correctly and the temperature is stable. | |
| Improperly secured tissue or transducer. | Check that all connections are secure and that the tissue is not moving excessively.[4] | |
| Transducer requires calibration.[5][8] | Perform a full force transducer calibration according to the manufacturer's guidelines.[5][8][10][11] | |
| Inconsistent or No Response to Agonists (e.g., KCl, Phenylephrine) | Poor tissue viability. | Dissect fresh tissue, ensuring careful handling to avoid damage.[1] Keep tissue in PSS at all times.[1] |
| Incorrectly prepared physiological salt solution (PSS). | Prepare fresh PSS daily, ensuring all components are added in the correct order and concentration.[3][12] | |
| Improper aeration or pH of the PSS. | Ensure continuous gassing with carbogen (95% O2 / 5% CO2) to maintain a stable pH of ~7.4.[3] | |
| Suboptimal passive tension applied to the tissue. | Determine the optimal length-tension relationship for your specific tissue type to ensure maximal force generation.[1] | |
| No Response to this compound | This compound degradation or precipitation. | Prepare fresh solutions of this compound for each experiment. If precipitation occurs, try a different solvent or formulation.[6][7] |
| Incorrect concentration range. | Test a wider range of concentrations to ensure you are within the active range of the compound. | |
| Receptor desensitization from prior drug additions. | Ensure adequate washing and rest periods between different drug treatments.[1] | |
| Precipitate Forms in Organ Bath | Poor solubility of this compound in the aqueous buffer. | Use a higher concentration stock solution to minimize the volume added. Consider alternative solvents or solubilizing agents after validating their inertness.[6] |
| Incorrectly prepared PSS (e.g., calcium precipitation).[13] | When preparing PSS, add calcium chloride solution last and while stirring to prevent precipitation.[4][13] |
Experimental Protocols
Protocol 1: Preparation of Krebs-Henseleit Solution
The Krebs-Henseleit solution is a commonly used physiological salt solution that should be prepared fresh daily.[3]
Composition of Krebs-Henseleit Solution
| Component | Concentration (mM) | Grams per Liter |
| NaCl | 118.0 | 6.9 |
| KCl | 4.7 | 0.35 |
| CaCl2·2H2O | 2.5 | 0.37 |
| MgSO4·7H2O | 1.2 | 0.29 |
| KH2PO4 | 1.2 | 0.16 |
| NaHCO3 | 25.0 | 2.1 |
| Glucose | 11.1 | 2.0 |
Preparation Steps:
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Dissolve all salts except for calcium chloride and sodium bicarbonate in approximately 800 mL of high-purity water with gentle stirring.[12][14]
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Add the sodium bicarbonate and stir until dissolved.[12][14]
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Separately dissolve the calcium chloride in a small amount of water and then slowly add it to the main solution while stirring to prevent precipitation.[4]
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Add the glucose and stir until fully dissolved.
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Bring the final volume to 1 liter with high-purity water.
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Continuously bubble the solution with carbogen (95% O2 / 5% CO2) for at least 15-20 minutes before use and throughout the experiment. This will maintain the pH at approximately 7.4.[3][4][15]
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Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.[12][14]
Protocol 2: Cumulative Concentration-Response Curve for this compound in Isolated Aortic Rings
This protocol outlines the steps to generate a cumulative concentration-response curve for a vasoconstrictor agent like this compound.
Methodology:
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Tissue Preparation: Euthanize the animal according to approved institutional guidelines. Immediately dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution. Carefully clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
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Mounting: Mount the aortic rings in an isolated organ bath system filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
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Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a predetermined optimal passive tension (e.g., 1.5-2.0 grams for rat aorta). Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during this period.[1]
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Viability Check: After equilibration, contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to check for viability. After the contraction reaches a plateau, wash the tissues repeatedly until the baseline tension is restored.
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Endothelial Integrity Check (Optional): Pre-contract the tissues with an alpha-agonist like phenylephrine (B352888) (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (B1216132) (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium.
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Cumulative Dosing: After a final series of washes and return to baseline, begin the cumulative addition of this compound. Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) only after the response to the previous concentration has reached a stable plateau.
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Data Analysis: Record the contractile response at each concentration. Express the data as a percentage of the maximal response to KCl or another reference agonist. Plot the concentration of this compound against the response to generate a concentration-response curve and determine parameters like EC50 and Emax.
Visualizations
Caption: Workflow for an isolated organ bath experiment.
Caption: Troubleshooting decision tree for inconsistent responses.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. support.harvardapparatus.com [support.harvardapparatus.com]
- 4. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 5. youtube.com [youtube.com]
- 6. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. adinstruments.com [adinstruments.com]
- 10. dmt.dk [dmt.dk]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. himedialabs.com [himedialabs.com]
- 15. Documents download module [ec.europa.eu]
Technical Support Center: Interpreting Unexpected Cardiovascular Responses to MT-1207
This technical support center is designed for researchers, scientists, and drug development professionals who may encounter unexpected cardiovascular responses during preclinical studies of MT-1207. It provides structured troubleshooting guides and frequently asked questions to help interpret these findings.
Troubleshooting Guides
This section offers a systematic approach to investigating unanticipated cardiovascular effects of this compound in experimental settings.
Issue 1: Unexpected Hypotension and/or Bradycardia
Question: Our in-vivo model is exhibiting a significant and unexpected decrease in blood pressure and/or heart rate after the administration of this compound. How should we investigate the cause of this response?
Answer: An unanticipated drop in blood pressure or heart rate can arise from off-target drug effects, experimental variables, or specific characteristics of the animal model.[1] A stepwise approach is recommended to determine the underlying cause.
Step 1: Verify Experimental Protocol and Dosing
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Dose-Response Relationship: Conduct a thorough dose-response study to ascertain if the effect is dose-dependent. This helps distinguish a specific pharmacological action from non-specific toxicity that might occur at higher doses.
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Vehicle Controls: Administer the vehicle solution alone to a control group to ensure it has no intrinsic cardiovascular effects.
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Route of Administration: The method of administration (e.g., intravenous vs. oral) can significantly alter a compound's effects. Comparing different routes may provide insight into the observed responses.[2][3]
Step 2: Investigate Potential Mechanisms
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Off-Target Screening: The unexpected effects could be due to this compound binding to unintended receptors or ion channels.[1][4] A secondary pharmacology screening against a panel of known cardiovascular targets (e.g., adrenergic, muscarinic, or histaminergic receptors) can identify potential off-target interactions.[4]
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Autonomic Nervous System Involvement: To determine if the response is mediated by the autonomic nervous system, pre-treat animals with specific blockers before administering this compound.[5][6][7]
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Atropine: A muscarinic antagonist to block the parasympathetic (vagal) system.
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Propranolol: A beta-blocker to inhibit sympathetic effects on the heart.
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Hexamethonium: A ganglionic blocker to inhibit transmission in both sympathetic and parasympathetic ganglia.[7]
-
Experimental Workflow: Investigating Unexpected Hypotension
References
- 1. m.youtube.com [m.youtube.com]
- 2. Differences in drug delivery with peripheral and central venous injections: normal perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral versus central venous delivery of medications during CPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Autonomic nervous system as a target for cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
challenges in synthesizing MT-1207 for laboratory use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory synthesis of MT-1207, chemically known as 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl)benzisothiazole hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, broken down by key reaction steps.
Stage 1: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) (Intermediate A)
Reaction Scheme:
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low Yield of Intermediate A | - Incomplete reaction. - Formation of bis-substituted piperazine (B1678402) byproduct. - Suboptimal reaction temperature. | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material (3-chloro-1,2-benzisothiazole).[1] - Use excess piperazine: Employing a significant molar excess of piperazine (e.g., 6-10 equivalents) can minimize the formation of the bis-substituted byproduct.[1] - Optimize temperature: The reaction temperature should be maintained between 65°C and 120°C.[1] |
| Difficulty in Purifying Intermediate A | - Piperazine is highly polar and water-soluble, making extraction difficult. - Product may be contaminated with unreacted piperazine. | - Acid-base extraction: After reaction completion, dissolve the mixture in an organic solvent and wash with water to remove excess piperazine. - Salt formation: Convert the product to its hydrochloride salt to facilitate precipitation and purification. The hydrochloride salt of 3-(1-piperazinyl)-1,2-benzisothiazole is a solid that can be filtered and washed.[1] |
| Product is an oil or difficult to crystallize | - Presence of impurities. - Residual solvent. | - Purification via salt formation: As mentioned above, converting to the hydrochloride salt often yields a crystalline solid. - Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvents. |
Stage 2: Synthesis of 1-(4-halobutyl)-1H-benzo[d][1][2][3]triazole (Intermediate B)
Reaction Scheme (Example with 1,4-dibromobutane):
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Formation of N1 and N2 Isomers | - Alkylation of benzotriazole (B28993) is often not regioselective and can occur at both the N1 and N2 positions of the triazole ring.[2][3] | - Use a regioselective method: Employing specific bases and reaction conditions can favor the formation of the desired N1 isomer. Solvent-free methods with K2CO3 and a phase-transfer catalyst have been reported to give high regioselectivity for N1-alkylation.[2][4] - Chromatographic separation: The N1 and N2 isomers can often be separated by column chromatography. |
| Low Yield of Intermediate B | - Di-alkylation of benzotriazole. - Incomplete reaction. | - Control stoichiometry: Use a molar excess of the dihaloalkane to minimize di-alkylation. - Monitor reaction: Track the consumption of benzotriazole by TLC. |
| Difficulty in separating product from starting material | - Similar polarities of benzotriazole and the product. | - Column chromatography: Careful selection of the eluent system for flash chromatography is crucial for separation. - Extraction: Utilize differences in acidity. Benzotriazole is weakly acidic and can be removed by a basic wash. |
Stage 3: Coupling of Intermediate A and Intermediate B to form this compound
Reaction Scheme:
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low Yield of this compound | - Incomplete reaction. - Side reactions, such as elimination of the haloalkane. - Quaternization of the piperazine nitrogen. | - Use a non-nucleophilic base: Employ a hindered base like diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without promoting elimination. - Optimize temperature: Conduct the reaction at a moderate temperature (e.g., 60-80°C) to prevent side reactions. - Ensure purity of intermediates: Use highly pure intermediates A and B. |
| Difficult Purification of this compound | - The product is a basic, polar molecule, which can lead to tailing on silica (B1680970) gel chromatography. - Presence of unreacted starting materials and byproducts. | - Column chromatography with additives: Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), to improve peak shape on silica gel.[5] - Purification via salt formation: Convert the final product to its hydrochloride salt for purification by crystallization. |
| Poor Peak Shape in HPLC Analysis | - Interaction of the basic piperazine and benzotriazole nitrogens with acidic silanol (B1196071) groups on the HPLC column. | - Use a modified mobile phase: Add a competing base like triethylamine (0.1%) or an ion-pairing agent to the mobile phase to improve peak symmetry.[5] - Use an appropriate column: Employ a column designed for the analysis of basic compounds (e.g., end-capped C18 columns). |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common synthetic approach involves a convergent synthesis. This typically includes the synthesis of two key intermediates: 3-(1-piperazinyl)-1,2-benzisothiazole and a 1-(4-halobutyl)-1H-benzotriazole. These intermediates are then coupled, followed by purification and formation of the hydrochloride salt.
Q2: How can I minimize the formation of the N2-alkylated benzotriazole isomer?
A2: The ratio of N1 to N2 alkylation can be influenced by the reaction conditions. Using a solid-supported base like potassium carbonate in a solvent-free system or under microwave irradiation has been shown to favor the formation of the N1 isomer.[2][4]
Q3: My final this compound product is hygroscopic. How should I handle and store it?
A3: Piperazine-containing compounds can be hygroscopic. It is recommended to handle the final product in a dry atmosphere (e.g., in a glove box) and store it in a desiccator over a suitable drying agent.
Q4: What analytical techniques are suitable for monitoring the reaction progress and purity of this compound?
A4: Thin Layer Chromatography (TLC) is useful for monitoring the progress of the reactions. For purity assessment of the final compound, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation.[6]
Q5: I am having trouble with the final salt formation step. What should I consider?
A5: For the formation of the hydrochloride salt, ensure the free base is dissolved in a suitable solvent (e.g., isopropanol (B130326), ethanol). Add a stoichiometric amount of hydrochloric acid (either as a solution in a solvent like isopropanol or as a gas). Cooling the solution may be necessary to induce crystallization. Ensure the starting free base is of high purity for successful crystallization.
Experimental Protocols
Protocol 1: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride (Intermediate A)
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Combine anhydrous piperazine (10 equivalents) and a suitable solvent such as tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.[1]
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Heat the mixture to 60-65°C.[1]
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Slowly add a solution of 3-chloro-1,2-benzisothiazole (B19369) (1 equivalent) in THF to the heated piperazine solution over 1 hour.[1]
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Maintain the reaction at 65°C for 17-24 hours, monitoring by TLC until the starting material is consumed.[1]
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Cool the reaction mixture to room temperature and filter to remove any solids.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., toluene) and wash with water to remove excess piperazine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Dissolve the crude product in isopropanol and cool in an ice bath.
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Add a solution of hydrochloric acid in isopropanol dropwise to precipitate the hydrochloride salt.
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Filter the resulting solid, wash with cold isopropanol, and dry under vacuum to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride.[1]
Visualizations
Logical Workflow for this compound Synthesis
Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.
Troubleshooting Logic for Low Yield in Coupling Step
Caption: A troubleshooting flowchart for addressing low yields in the final coupling step of this compound synthesis.
References
- 1. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Poor Oral Bioavailability of MT-1207 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MT-1207 and encountering challenges with its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent multitarget inhibitor being investigated for the treatment of hypertension.[1][2] Its chemical name is 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride.[3] this compound functions as an antagonist for α1 adrenergic receptors (α1A, α1B, α1D) and the serotonin (B10506) 5-HT2A receptor, with IC50 values in the picomolar range.[1][3][4] This multi-target action leads to a reduction in blood pressure.[3]
Q2: What is known about the oral bioavailability and pharmacokinetics of this compound?
A2: In clinical studies with healthy subjects, this compound was rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of 0.5-1.25 hours.[5][6] The systemic exposure (Cmax and AUC) to this compound increased in proportion to the dose, and the presence of food had little effect on its pharmacokinetics.[5][6] Studies in Beagle dogs have also been conducted to evaluate different formulations.[7][8] While the drug is absorbed, research efforts have focused on developing sustained-release formulations to maintain therapeutic drug levels over a 24-hour period.[7][8][9][10]
Q3: What are the potential reasons for observing poor or variable oral bioavailability of this compound in my experiments?
A3: While clinical data suggests reasonable absorption, you might encounter issues in a research setting due to several factors:
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Formulation: The physicochemical properties of the this compound form you are using (e.g., salt form, particle size, crystallinity) can significantly impact its dissolution and subsequent absorption.
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Vehicle/Excipients: The vehicle used to dissolve or suspend this compound for oral gavage can affect its solubility and stability in the gastrointestinal (GI) tract.
-
Animal Model: The specific animal model (e.g., species, strain, disease state) can influence GI physiology, metabolism, and drug absorption.
-
Dose: At higher doses, the solubility of this compound in the GI tract might become a limiting factor for absorption.
Q4: What is the Biopharmaceutical Classification System (BCS) class of this compound?
A4: The specific BCS class of this compound is not explicitly stated in the provided search results. However, its rapid absorption suggests high permeability.[5][6] Many new chemical entities exhibit poor aqueous solubility. If this compound has low solubility and high permeability, it would be classified as a BCS Class II drug. For the purpose of this guide, we will assume it falls into this category, which is a common reason for bioavailability challenges.
Troubleshooting Guide
Issue 1: Low or Variable Plasma Concentrations of this compound after Oral Administration
Question: I am observing lower than expected and/or highly variable plasma concentrations of this compound in my in vivo pharmacokinetic studies. What could be the cause and how can I troubleshoot this?
Answer:
This is a common challenge, particularly with compounds that may have limited aqueous solubility. Here is a step-by-step guide to troubleshoot this issue:
-
Characterize Your Compound:
-
Verify Purity and Integrity: Ensure the purity and chemical integrity of your this compound batch using appropriate analytical methods (e.g., HPLC, LC-MS, NMR).
-
Assess Solubility: Determine the aqueous solubility of your this compound batch at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). This will help you understand if solubility is a limiting factor.
-
-
Optimize the Formulation:
-
Particle Size Reduction: If you are using a solid form of this compound, reducing the particle size (micronization or nanosizing) can increase the surface area for dissolution.
-
Vehicle Screening: Test the solubility of this compound in various pharmaceutically acceptable vehicles. For preclinical studies, consider using solutions with co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., Tween 80), or lipid-based systems.
-
Amorphous Solid Dispersions: For solid formulations, creating an amorphous solid dispersion of this compound in a polymer matrix can enhance its dissolution rate and extent.
-
-
Review Your Experimental Protocol:
-
Dosing Procedure: Ensure accurate and consistent oral gavage technique to minimize variability between animals.
-
Fasting State: Standardize the fasting period for your animals before dosing, as the presence of food can alter GI physiology and drug absorption. Although clinical studies showed minimal food effect, this can be more pronounced in animal models.[5][6]
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic Parameters
Question: I am seeing a large variation in Cmax and AUC values between individual animals in the same dosing group. How can I reduce this variability?
Answer:
High inter-animal variability can obscure the true pharmacokinetic profile of a compound. Here are some strategies to minimize it:
-
Standardize Animal-Related Factors:
-
Source and Health: Use animals from a single, reputable supplier and ensure they are healthy and free of any underlying conditions that could affect GI function.
-
Age and Weight: Use animals within a narrow age and weight range.
-
Housing Conditions: Maintain consistent housing conditions (e.g., diet, light-dark cycle, temperature) as these can influence metabolism and GI transit time.
-
-
Refine the Formulation and Dosing:
-
Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before and during dosing to provide a consistent dose to each animal.
-
Dose Volume: Use a consistent and appropriate dosing volume for the size of the animal.
-
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power and provide a more reliable mean value for pharmacokinetic parameters.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single Ascending Dose)
| Dose (mg) | Tmax (h) (median) | Cmax (ng/mL) (mean) | AUC (ng·h/mL) (mean) | t1/2 (h) (mean) |
| 5 | 0.5 - 1.25 | Data not specified | Data not specified | ~ 4 - 7 |
| 10 | 0.5 - 1.25 | Data not specified | Data not specified | ~ 4 - 7 |
| 20 | 0.5 - 1.25 | Data not specified | Data not specified | ~ 4 - 7 |
| 40 | 0.5 - 1.25 | Data not specified | Data not specified | ~ 4 - 7 |
Data adapted from a study in healthy Chinese subjects. Systemic exposure (Cmax and AUC) increased in proportion to the dose.[5][6]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water, 20% PEG 400 in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the dosing formulation of this compound in the selected vehicle at the desired concentration. Ensure the formulation is homogeneous.
-
Dosing: Weigh each animal and administer a single oral dose of the this compound formulation via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
P-gp inhibitor (e.g., verapamil), if assessing efflux
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Verify the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral - A to B): a. Wash the cell monolayers with transport buffer. b. Add the this compound dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate for a specified time (e.g., 2 hours) at 37°C. d. Collect samples from both the A and B sides at the end of the incubation period.
-
Permeability Assessment (Basolateral to Apical - B to A for Efflux): a. Add the this compound dosing solution to the B side and fresh transport buffer to the A side. b. Follow the same incubation and sampling procedure as for the A to B assessment.
-
Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for addressing poor oral bioavailability.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor oral bioavailability.
References
- 1. Discovery of this compound: A Novel, Potent Multitarget Inhibitor as a Promising Clinical Candidate for the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Pharmacokinetics and pharmacodynamics of this compound, a novel multitarget blocker of α1 receptor, 5-HT2A receptor, and calcium channel, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ukicrs.org [ukicrs.org]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Validation & Comparative
MT-1207 vs. Amlodipine: A Comparative Analysis of Antihypertensive Efficacy
A new investigational drug, MT-1207, is showing promise in early-stage clinical trials as a potent antihypertensive agent with a multi-target mechanism of action. This guide provides a detailed comparison of this compound with the widely prescribed calcium channel blocker, amlodipine (B1666008), based on available preclinical and initial clinical data. While direct head-to-head clinical trial data in hypertensive patients is not yet available, this comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological profiles and potential therapeutic differences.
Executive Summary
This compound, currently in Phase II clinical trials in China, is a novel multitarget antagonist of α1A, α1B, α1D, and 5-HT2A receptors, and also functions as a calcium channel blocker.[1] Preclinical studies demonstrate its robust blood pressure-lowering effects, notably without the reflex tachycardia often associated with amlodipine. Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, is a well-established first-line treatment for hypertension, acting primarily through vasodilation. This guide will delve into their mechanisms of action, comparative efficacy in preclinical models, and available clinical data.
Mechanism of Action
This compound: A Multi-Pronged Approach
This compound's unique pharmacological profile allows it to lower blood pressure through multiple pathways. As a potent antagonist of α1-adrenergic receptors (subtypes α1A, α1B, and α1D), it inhibits norepinephrine-induced vasoconstriction. Its antagonism of the 5-HT2A receptor may also contribute to its antihypertensive effect. Additionally, this compound exhibits calcium channel blocking activity, similar to amlodipine, which promotes vasodilation by preventing calcium influx into vascular smooth muscle cells.
Amlodipine: A Focused Calcium Channel Blocker
Amlodipine is a dihydropyridine calcium channel blocker that primarily targets L-type calcium channels in vascular smooth muscle.[2] By inhibiting the influx of calcium ions, it leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2]
Preclinical Efficacy: A Head-to-Head Look
Preclinical studies in spontaneously hypertensive rats (SHR) and two-kidney one-clip (2K1C) hypertensive dogs have provided the most direct comparisons between this compound and amlodipine to date.[1][3]
Blood Pressure Reduction
In both animal models, single doses of this compound demonstrated a rapid and dose-dependent reduction in blood pressure.[1][3] Notably, in SHRs, a 5 mg/kg dose of this compound lowered systolic blood pressure by approximately 20 mmHg within 5 minutes of administration, while a similar dose of amlodipine took 45 minutes to achieve a comparable reduction.[1] The maximum hypotensive effect of this compound was also reached faster than that of amlodipine.[1]
| Parameter | This compound (5 mg/kg in SHR) | Amlodipine (5 mg/kg in SHR) |
| Time to ~20 mmHg SBP Reduction | 5 minutes | 45 minutes |
| Time to Max. Hypotensive Effect | 30 minutes | 90 minutes |
Data sourced from preclinical studies in spontaneously hypertensive rats.[1]
Heart Rate Response
A key differentiator observed in preclinical studies is the effect on heart rate. While amlodipine administration led to a reflex increase in heart rate, a common side effect of potent vasodilators, this compound did not induce reflex tachycardia and, in some cases, slightly decreased heart rate.[1] This suggests a potential advantage for this compound in avoiding the adverse cardiovascular effects associated with increased heart rate.
| Drug | Effect on Heart Rate |
| This compound | No reflex increase; slight decrease |
| Amlodipine | Reflex increase |
Observations from preclinical studies in hypertensive animal models.[1]
Clinical Data
This compound: Early Human Studies
A Phase I single-ascending dose study in healthy Chinese subjects demonstrated that this compound was well-tolerated. The study also confirmed its antihypertensive effects in humans, showing a dose-dependent reduction in blood pressure.
Amlodipine: Established Clinical Profile
Amlodipine has an extensive clinical history and is a widely used antihypertensive. Numerous clinical trials have established its efficacy and safety profile. For instance, titrating amlodipine from 5 mg to 10 mg can lead to an additional systolic blood pressure reduction of approximately 12.4 mmHg and a diastolic blood pressure reduction of 7.2 mmHg in patients not responding to the lower dose.[4]
| Amlodipine Dose Titration (5mg to 10mg) | Mean Blood Pressure Reduction |
| Systolic Blood Pressure | -12.4 mmHg |
| Diastolic Blood Pressure | -7.2 mmHg |
Data from a pooled analysis of clinical studies.[4]
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of essential hypertension.
Two-Kidney One-Clip (2K1C) Hypertensive Dog Model
The 2K1C model mimics renovascular hypertension.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a promising new antihypertensive agent with a rapid onset of action and a potential advantage over amlodipine by not inducing reflex tachycardia. Its multi-target mechanism of action may offer a more comprehensive approach to blood pressure control. However, it is crucial to await the results of ongoing and future clinical trials to fully understand the efficacy, safety, and comparative effectiveness of this compound in hypertensive patients. Direct head-to-head studies with amlodipine will be essential to delineate its therapeutic role and potential advantages in the clinical setting. The absence of reflex tachycardia in preclinical models is a particularly noteworthy feature that warrants further investigation in human trials.
References
- 1. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of amlodipine on systolic blood pressure - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incremental Blood Pressure–Lowering Effect of Titrating Amlodipine for the Treatment of Hypertension in Patients Including Those Aged ≥55 Years - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MT-1207 and Losartan in the Management of Renal Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of MT-1207, a novel antihypertensive agent, and losartan (B1675146), an established angiotensin II receptor blocker, in the context of renal hypertension. The information is compiled from preclinical studies to offer insights into their respective mechanisms of action, effects on blood pressure, and renal function.
Executive Summary
Preclinical evidence suggests that both this compound and losartan are effective in lowering blood pressure in models of renal hypertension. However, a key differentiating factor appears in their effects on renal function in the context of bilateral renal artery stenosis. In a two-kidney, two-clip (2K2C) rat model, this compound was shown to be renoprotective, whereas losartan was reported to aggravate renal dysfunction[1]. This distinction is likely attributable to their different mechanisms of action. This compound is a multi-target antagonist of α1-adrenergic and 5-HT2A receptors, while losartan specifically blocks the angiotensin II type 1 (AT1) receptor[1][2].
Data Presentation
The following tables summarize the available quantitative data from preclinical studies on this compound and losartan. It is important to note that a direct head-to-head study with comprehensive quantitative data on renal function for both compounds was not publicly available in its entirety. Therefore, the data presented below is compiled from different studies and should be interpreted with this consideration.
Table 1: Comparative Efficacy on Blood Pressure
| Parameter | This compound | Losartan | Animal Model | Study Reference |
| Baseline Systolic BP (mmHg) | 173 ± 1.45 | ~180 | 2K1C Dog / 2K1C Rat | [3] /[4] |
| Post-treatment Systolic BP (mmHg) | 139 ± 1.38 (at 2 mg/kg) | ~144 (at 30mg/kg/day) | 2K1C Dog / 2K1C Rat | [3] /[4] |
| Reduction in Systolic BP | ~34 mmHg | ~36 mmHg | 2K1C Dog / 2K1C Rat | [3] /[4] |
BP: Blood Pressure; 2K1C: Two-Kidney, One-Clip model of renovascular hypertension.
Table 2: Comparative Effects on Renal Function
| Parameter | This compound | Losartan | Animal Model | Study Reference |
| Serum Creatinine (B1669602) | Did not aggravate renal dysfunction (qualitative) | Aggravated renal dysfunction (qualitative) | 2K2C Rat | [1] |
| Blood Urea (B33335) Nitrogen (BUN) | Not Reported | Aggravated renal dysfunction (qualitative) | 2K2C Rat | [1] |
| Serum Uric Acid | Beneficial reduction | Not Reported | 2K2C Rat | [1] |
2K2C: Two-Kidney, Two-Clip model of bilateral renal artery stenosis.
Experimental Protocols
Two-Kidney, Two-Clip (2K2C) Renovascular Hypertensive Rat Model
This model is designed to mimic bilateral renal artery stenosis.
-
Animal Preparation: Male Sprague-Dawley rats are utilized. The animals are anesthetized for the surgical procedure.
-
Surgical Procedure: A midline or flank incision is made to expose the renal arteries. U-shaped silver clips of a specific internal diameter (e.g., 0.2 mm, 0.25 mm, or 0.3 mm) are placed on both renal arteries to induce stenosis and reduce renal blood flow[5]. Sham-operated rats undergo the same procedure without the placement of clips and serve as controls[6].
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative care, including analgesics and antibiotics.
-
Induction of Hypertension: Hypertension typically develops within a few weeks after the surgery[5]. Blood pressure is monitored regularly using methods like the tail-cuff method[6].
-
Drug Administration: Once hypertension is established, animals are randomized to receive either vehicle, this compound, or losartan. The drugs are typically administered daily via oral gavage for a specified duration as per the study design[4].
-
Outcome Measures: At the end of the treatment period, blood and urine samples are collected for biochemical analysis of renal function markers such as serum creatinine and blood urea nitrogen (BUN). Tissues may be harvested for histological examination.
Signaling Pathways
This compound Signaling Pathway
This compound exerts its antihypertensive effects by simultaneously blocking two distinct signaling pathways: the α1-adrenergic receptor pathway and the 5-HT2A receptor pathway.
Caption: this compound blocks both α1-adrenergic and 5-HT2A receptor pathways.
Losartan Signaling Pathway
Losartan specifically antagonizes the AT1 receptor, thereby inhibiting the downstream effects of angiotensin II.
Caption: Losartan blocks the AT1 receptor, inhibiting vasoconstriction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of antihypertensive drugs in a rodent model of renal hypertension.
Caption: Workflow for preclinical comparison of this compound and losartan.
Conclusion
Both this compound and losartan demonstrate significant antihypertensive effects in preclinical models of renal hypertension. The primary distinction lies in their impact on renal function, particularly in the challenging scenario of bilateral renal artery stenosis. The unique multi-target mechanism of this compound, acting on both α1-adrenergic and 5-HT2A receptors, may offer a renal-protective advantage over the AT1 receptor-specific blockade of losartan in this specific context. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two compounds in patients with renal hypertension.
References
- 1. Pharmacological effects of this compound in bilateral renal artery stenosis hypertension and its hypotensive targets validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Novel, Potent Multitarget Inhibitor as a Promising Clinical Candidate for the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid severe hypertension and organ damage in two‐kidney two‐clip rats produced by different sizes of clips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-kidney, two clip renovascular hypertensive rats can be used as stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antihypertensive Effects of MT-1207: A Comparative Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive effects of MT-1207, a novel multitarget agent, with the established calcium channel blocker amlodipine (B1666008). The data presented is derived from preclinical studies in widely used animal models of hypertension, offering valuable insights for researchers in cardiovascular pharmacology and drug development.
Executive Summary
This compound is a new chemical entity that has demonstrated potent antihypertensive activity in preclinical models.[1][2][3] Its mechanism of action involves the potent inhibition of adrenergic α1A, α1B, α1D, and 5-HT2A receptors.[1][2] This multitarget approach distinguishes it from many existing antihypertensive agents. This guide summarizes the key findings from studies in Spontaneously Hypertensive Rats (SHR) and Two-Kidney One-Clip (2K1C) hypertensive dogs, comparing its efficacy and pharmacological profile with amlodipine.
Data Presentation: Comparative Efficacy of this compound and Amlodipine
The following tables summarize the dose-dependent antihypertensive effects of orally administered this compound and amlodipine in conscious Spontaneously Hypertensive Rats (SHR) and Two-Kidney One-Clip (2K1C) dogs.
Table 1: Antihypertensive Effects of a Single Oral Dose of this compound and Amlodipine in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg) | Maximum Systolic Blood Pressure Reduction (mmHg) | Onset of Action | Duration of Hypotensive Effect | Reflex Heart Rate Change |
| This compound | 1.25 | 17 | < 15 minutes | ~8 hours | No significant increase |
| 2.5 | 21 | < 15 minutes | ~8 hours | No significant increase | |
| 5 | - | < 5 minutes | > 8 hours | Slight decrease | |
| 10 | 41 | < 15 minutes | > 8 hours | No significant increase | |
| 20 | No significant increase over 10 mg/kg | < 15 minutes | > 8 hours | No significant increase | |
| Amlodipine | 5 | > 20 | ~45-90 minutes | - | Significant increase |
Data compiled from studies on conscious SHR.[3][4]
Table 2: Antihypertensive Effects of a Single Oral Dose of this compound in Two-Kidney One-Clip (2K1C) Hypertensive Dogs
| Treatment Group | Dose (mg/kg) | Maximum Systolic Blood Pressure Reduction (mmHg) | Onset of Action | Duration of Hypotensive Effect | Reflex Heart Rate Change |
| This compound | 0.25 | Dose-dependent decrease | < 5 minutes | ~12 hours | No reflex increase |
| 1 | Dose-dependent decrease | < 5 minutes | ~12 hours | No reflex increase | |
| 2 | Dose-dependent decrease | < 5 minutes | ~12 hours | No reflex increase | |
| 6 | Dose-dependent decrease | < 5 minutes | ~12 hours | No reflex increase |
Data compiled from studies on conscious 2K1C dogs.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the generalized protocols for the key experiments cited in this guide.
Spontaneously Hypertensive Rat (SHR) Model
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a widely accepted genetic model of essential hypertension.[5] Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.
-
Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. A minimum of a one-week acclimatization period is required before any experimental procedures.
-
Drug Administration: this compound, amlodipine, or vehicle (control) is administered orally via gavage (ig).
-
Blood Pressure and Heart Rate Measurement: Blood pressure and heart rate are measured in conscious, restrained rats using a non-invasive tail-cuff method. For continuous and more accurate measurements, telemetry transmitters can be surgically implanted to record blood pressure in freely moving animals.
-
Study Design (Acute Effects):
-
Baseline blood pressure and heart rate are recorded.
-
A single dose of this compound or amlodipine is administered.
-
Blood pressure and heart rate are monitored at regular intervals (e.g., 5, 15, 30, 60, 90 minutes, and then hourly for up to 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
-
Study Design (Chronic Effects):
-
Animals are treated daily with this compound or amlodipine for an extended period (e.g., 7 days to 4 months).[1][2]
-
Blood pressure and heart rate are measured regularly throughout the study period.
-
At the end of the study, organ damage (e.g., renal and cardiovascular) can be assessed through histopathological examination.
-
Two-Kidney One-Clip (2K1C) Hypertensive Dog Model
-
Animal Model: The 2K1C model in dogs is a well-established model of renovascular hypertension, which is primarily driven by the renin-angiotensin system.
-
Surgical Procedure:
-
Under general anesthesia and sterile conditions, a flank incision is made to expose the left renal artery.
-
A silver clip of a predetermined internal diameter is placed around the renal artery to induce a partial occlusion, leading to renal ischemia and subsequent hypertension. The contralateral kidney remains untouched.
-
Animals are allowed a recovery period of several weeks for hypertension to develop and stabilize.
-
-
Drug Administration: this compound or vehicle is administered orally.
-
Blood Pressure and Heart Rate Measurement: Blood pressure and heart rate are measured in conscious dogs using a telemetry system for continuous monitoring.
-
Study Design:
-
Following the stabilization of hypertension, baseline cardiovascular parameters are recorded.
-
A single oral dose of this compound is administered.
-
Blood pressure and heart rate are monitored continuously to evaluate the drug's efficacy and duration of action.
-
Mandatory Visualizations
Signaling Pathways of this compound
The antihypertensive effect of this compound is attributed to its antagonism of α1-adrenergic and 5-HT2A receptors in vascular smooth muscle cells. The diagrams below illustrate these signaling pathways.
Caption: this compound antagonizes α1-adrenergic and 5-HT2A receptor signaling pathways.
Experimental Workflow for Antihypertensive Drug Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel antihypertensive agent like this compound.
Caption: A generalized workflow for preclinical evaluation of antihypertensive agents.
References
- 1. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood Pressure Is Regulated by an α1D-Adrenergic Receptor/Dystrophin Signalosome - PMC [pmc.ncbi.nlm.nih.gov]
MT-1207 Demonstrates Promising Organ-Protective Effects in Preclinical Models: A Comparative Analysis
Shanghai, China - The novel multi-target antihypertensive agent, MT-1207, has shown significant promise in protecting vital organs from damage associated with high blood pressure, according to preclinical studies. Research indicates that this compound not only effectively lowers blood pressure but also exhibits direct protective effects on the heart and kidneys, positioning it as a potential advancement in the management of hypertension and its complications. This report provides a comprehensive comparison of the organ-protective effects of this compound with other established antihypertensive agents, supported by available experimental data.
This compound is a new chemical entity that has entered clinical trials in China.[1] Its mechanism of action involves potent and selective inhibition of multiple receptors, specifically the adrenergic α1A, α1B, α1D, and the serotonin (B10506) 5-HT2A receptors, with a high affinity (Ki < 1 nM).[1] This multi-target approach is believed to contribute to its robust antihypertensive and organ-protective properties.
Comparative Efficacy in Organ Protection
To assess the organ-protective effects of this compound, this guide compares its performance with several classes of widely used antihypertensive drugs: the calcium channel blocker amlodipine (B1666008), the angiotensin II receptor blocker (ARB) losartan (B1675146), the beta-blocker metoprolol, and the sodium-glucose cotransporter-2 (SGLT2) inhibitor empagliflozin. The comparison is based on data from preclinical studies in well-established animal models of hypertension, the Spontaneously Hypertensive Rat (SHR) and the two-kidney, one-clip (2K1C) model, which mimics renovascular hypertension.
Cardiac Protection: Attenuation of Hypertrophy
Cardiac hypertrophy, an enlargement of the heart muscle, is a common and dangerous consequence of chronic hypertension. This compound has demonstrated the ability to mitigate this condition.
Quantitative Comparison of Cardiac Protective Effects in SHR Model
| Agent | Dose | Duration | Change in Heart Weight/Body Weight Ratio (HW/BW) | Change in Left Ventricular Mass Index (LVMI) | Change in Cardiac Fibrosis | Reference |
| This compound | 10 mg/kg/day | 4 months | Reduced (qualitative) | Data not available | Data not available | [1] |
| Amlodipine | 5 mg/kg/day | 4 months | Reduced (qualitative) | Data not available | Data not available | [1] |
| Amlodipine | 8-20 mg/kg/day | 6 months | Significantly reduced | - | Significantly reduced collagen volume fraction | [2] |
| Losartan | 20 mg/kg/day | 20 weeks | Significantly lower than untreated SHR | Significantly lower than untreated SHR | Significantly reduced collagen volume fraction | [3] |
| Metoprolol | 100-400 mg/day (human study) | 6 months | - | ↓ 11% (from 135 to 120 g/m²) | Data not available | [4] |
Data for this compound on specific quantitative markers of cardiac hypertrophy were not available in the reviewed literature. The primary study by Miao et al. (2021) mentions reduced cardiovascular damage qualitatively.
Renal Protection: Amelioration of Fibrosis and Damage
Kidney damage is another major complication of long-standing hypertension, often leading to chronic kidney disease. Preclinical evidence suggests this compound possesses significant renoprotective properties.
Quantitative Comparison of Renal Protective Effects
| Agent | Animal Model | Dose | Duration | Key Renal Protection Findings | Reference |
| This compound | SHR | 10 mg/kg/day | 4 months | Significantly decreased glomerular sclerosis score | [5] |
| Amlodipine | SHR | 5 mg/kg/day | 4 months | Significantly decreased glomerular sclerosis score | [5] |
| Losartan | 2K1C | Not specified | Not specified | Alleviated kidney damage, reduced TGF-β1 expression | [6] |
| Losartan | UUO | 10-30 mg/kg/day | 28 days | Reduced tubulointerstitial dilation and collagen deposition | [7] |
| Empagliflozin | Diabetic Rats | Not specified | 4 weeks | Significantly reduced renal fibrosis markers (e.g., VIM, Col-I, Col-III, FN) | [8] |
UUO (Unilateral Ureteral Obstruction) is another model used to study renal fibrosis.
Experimental Protocols
The following are summaries of the methodologies used in the key preclinical studies cited in this guide.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a widely used genetic model of essential hypertension. In the study by Miao et al. (2021), male SHRs were used.[1] Blood pressure was measured in conscious animals. For long-term studies, this compound (10 mg/kg/day) or amlodipine (5 mg/kg/day) was administered for 4 months.[5] At the end of the treatment period, organs were harvested for pathological examination, including hematoxylin-eosin staining to assess glomerular damage, which was semi-quantitatively scored.[5]
Two-Kidney, One-Clip (2K1C) Model
The 2K1C model is a surgical model of renovascular hypertension. In this model, a clip is placed on one renal artery, leading to activation of the renin-angiotensin system and a subsequent rise in blood pressure.[9] Studies using this model typically involve treating the animals with the test compounds for a specified period after hypertension is established and then assessing markers of kidney damage, such as fibrosis (e.g., through Masson's trichrome staining) and the expression of profibrotic molecules like TGF-β.[10][11]
Signaling Pathways and Mechanism of Action
The organ-protective effects of this compound are believed to be mediated through its unique multi-target mechanism.
This compound Signaling Pathway
This compound's primary targets are the α1-adrenergic and 5-HT2A receptors. The diagram below illustrates the proposed signaling cascade leading to its organ-protective effects.
By blocking α1-adrenergic and 5-HT2A receptors, this compound is proposed to inhibit the Gq/11-PLC-IP3/DAG signaling cascade. This, in turn, can attenuate the activation of downstream effectors like Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), which are known to promote cardiac hypertrophy and the expression of profibrotic factors like TGF-β.[2][12][13]
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for assessing the organ-protective effects of a novel compound like this compound in a preclinical setting.
Clinical Development Status
This compound is currently in Phase II clinical trials in China for the treatment of hypertension.[13] A Phase I study in healthy Chinese subjects demonstrated that this compound was well-tolerated and showed clear antihypertensive effects.[14] The results of the ongoing Phase II trials are awaited to further establish the efficacy and safety profile of this compound in a larger patient population and to see if the promising organ-protective effects observed in preclinical models translate to human subjects.
Conclusion
Preclinical data strongly suggest that this compound is a promising new antihypertensive agent with significant organ-protective effects, particularly for the heart and kidneys. Its multi-target mechanism of action appears to offer advantages over single-target agents. While direct quantitative comparisons with a broad range of other drugs are still limited, the initial findings position this compound as a potentially valuable therapeutic option for hypertensive patients at risk of organ damage. Further clinical research is essential to confirm these benefits in humans.
References
- 1. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Losartan and end-organ protection--lessons from the RENAAL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interim evidence of the renoprotective effect of the angiotensin II receptor antagonist losartan versus the calcium channel blocker amlodipine in patients with chronic kidney disease and hypertension: a report of the Japanese Losartan Therapy Intended for Global Renal Protection in Hypertensive Patients (JLIGHT) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ageing spontaneously hypertensive rat as a model of the transition from stable compensated hypertrophy to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renoprotective effect of losartan in comparison to amlodipine in patients with chronic kidney disease and hypertension--a report of the Japanese Losartan Therapy Intended for the Global Renal Protection in Hypertensive Patients (JLIGHT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chictr.org.cn [chictr.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]
- 12. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of this compound: A Novel, Potent Multitarget Inhibitor as a Promising Clinical Candidate for the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
MT-1207: A Comparative Selectivity Analysis Against G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
MT-1207 has emerged as a novel multitarget therapeutic agent with potent activity at specific G-protein coupled receptors (GPCRs). This guide provides a comprehensive comparison of the selectivity profile of this compound, presenting key experimental data and methodologies to inform further research and development.
Selectivity Profile of this compound
This compound exhibits high affinity for a distinct subset of GPCRs, primarily the α1-adrenergic and serotonin (B10506) 5-HT2A receptors. Preclinical studies have demonstrated its potent inhibitory activity at these targets, which are integral to its mechanism of action as an antihypertensive agent.[1][2][3][4][5]
Primary Targets and High-Affinity Interactions
This compound demonstrates sub-nanomolar binding affinity for the following GPCRs, indicating a potent and selective interaction:
| Target Receptor | Subtype | Binding Affinity (Ki) | Functional Inhibition (IC50) |
| Adrenergic Receptor | α1A | < 1 nM | < 1 nM |
| Adrenergic Receptor | α1B | < 1 nM | - |
| Adrenergic Receptor | α1D | < 1 nM | - |
| Serotonin Receptor | 5-HT2A | < 1 nM | < 1 nM |
Data sourced from in vitro radioligand binding and functional assays.[2][3][4][5]
The high potency at these receptors underscores the primary pharmacological profile of this compound. The IUPHAR/BPS Guide to PHARMACOLOGY further corroborates this high-affinity binding, reporting a pKi of 10.1 and a pIC50 of 9.54 for the 5-HT2A receptor, and a pIC50 of 10 for the α1A-adrenoceptor.
Broader Selectivity Screening
In a comprehensive screening panel, this compound was evaluated against 87 distinct molecular targets to assess its broader selectivity.[1][2][4][5] The initial screening identified 17 targets where this compound exhibited more than 50% binding inhibition at a concentration of 1 μM.[1] Subsequent dose-response evaluations confirmed the high-affinity interactions with the α1-adrenergic and 5-HT2A receptors, while interactions with other screened targets were significantly less potent, indicating a favorable selectivity profile.[1]
Experimental Protocols
The following methodologies were employed to determine the selectivity and potency of this compound.
Radioligand Binding Assays
Radioligand binding assays were conducted to determine the binding affinity (Ki) of this compound for various GPCRs. This method quantifies the displacement of a radiolabeled ligand from its receptor by the test compound.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target GPCR were prepared from stable cell lines or tissue homogenates.
-
Assay Buffer: A suitable buffer containing protease inhibitors was used to maintain the integrity of the receptors.
-
Incubation: A fixed concentration of a specific radioligand was incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity was measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.
A preliminary screening of this compound was performed at a concentration of 1 μM across a panel of 87 molecular targets.[1] For targets showing significant inhibition (≥50%), a secondary screening was conducted using five different concentrations of this compound to establish a dose-response relationship and determine the IC50 values.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the primary targets of this compound and the general experimental workflow for determining its selectivity profile.
Caption: Signaling pathways of the primary targets of this compound.
Caption: Workflow for determining the GPCR selectivity of this compound.
References
- 1. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of MT-1207 and Amlodipine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pharmacokinetic properties of the novel antihypertensive agent MT-1207 and the established calcium channel blocker amlodipine (B1666008), supported by experimental data and detailed methodologies.
This guide provides a detailed comparison of the pharmacokinetic profiles of this compound, a novel multitarget antihypertensive agent, and amlodipine, a widely prescribed dihydropyridine (B1217469) calcium channel blocker. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and amlodipine based on studies conducted in healthy human subjects.
| Pharmacokinetic Parameter | This compound | Amlodipine |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.25 hours[1][2][3] | 6 - 12 hours[4][5][6] |
| Elimination Half-Life (t1/2) | 4 - 7 hours[1][2][3] | 30 - 50 hours |
| Bioavailability | Not explicitly stated in the provided results. | ~64% |
| Effect of Food on Pharmacokinetics | Food has little effect on the half-life and AUC of this compound.[1][2][3] | Food does not alter the bioavailability of amlodipine. |
| Dose Proportionality | Systemic exposure (Cmax and AUC) increases in proportion to the dose (in the 5-40 mg range).[1][2][3] | Linear dose-related pharmacokinetic characteristics. |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies with specific methodologies. Below are detailed descriptions of the typical experimental protocols used to assess the pharmacokinetic profiles of this compound and amlodipine in healthy volunteers.
This compound Pharmacokinetic Study Protocol
A study evaluating the pharmacokinetics of this compound was conducted in 56 healthy Chinese subjects.[1][2][3] The study followed a single-ascending dose (SAD) design.
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose study.
-
Subjects: Healthy male and female adult volunteers.
-
Drug Administration: Subjects received a single oral dose of this compound (ranging from 5 mg to 40 mg) or a placebo. To assess the effect of food, a separate cohort received a 40 mg dose of this compound with a high-fat meal.
-
Blood Sampling: Blood samples were collected at pre-defined time points before and after drug administration to measure plasma concentrations of this compound.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific method is not detailed in the provided search results.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.
Amlodipine Pharmacokinetic Study Protocol
Several studies have characterized the pharmacokinetics of amlodipine in healthy volunteers. A representative study design is a randomized, open-label, crossover study.[4][5][6]
-
Study Design: A randomized, open-label, two-period, crossover study.
-
Subjects: Healthy adult male and female volunteers.
-
Drug Administration: Subjects received a single oral dose of a test formulation of amlodipine and a reference formulation (e.g., Norvasc®), with a washout period of at least 15 days between the two periods.[5][6] The studies were often conducted under both fasting and fed conditions to assess the impact of food.
-
Blood Sampling: Venous blood samples were collected at specified time points before dosing and up to 144 hours post-dose.[4]
-
Analytical Method: Amlodipine concentrations in plasma were quantified using a validated LC-MS/MS method.[4][5]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods. The primary parameters for bioequivalence assessment were Cmax and AUC.
Mechanism of Action and Signaling Pathways
This compound and amlodipine lower blood pressure through distinct molecular mechanisms.
Amlodipine is a dihydropyridine calcium channel blocker.[7] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[8] This blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[7]
This compound is a novel multitarget agent.[1][2] It acts as a potent antagonist of α1-adrenergic receptors and 5-HT2A serotonin (B10506) receptors.[9] Additionally, it exhibits calcium channel blocking properties.[1][2] This multi-pronged approach of targeting different pathways involved in blood pressure regulation distinguishes it from single-target agents like amlodipine.
Below are diagrams illustrating the signaling pathways affected by each drug.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, as described in the protocols for both this compound and amlodipine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a novel multitarget blocker of α1 receptor, 5-HT2A receptor, and calcium channel, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioequivalence study of a generic amlodipine tablet formulation in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of pharmacokinetics and safety with bioequivalence of Amlodipine in healthy Chinese volunteers: Bioequivalence Study Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of pharmacokinetics and safety with bioequivalence of Amlodipine in healthy Chinese volunteers: Bioequivalence Study Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amlodipine pharmacokinetics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of this compound: A Novel, Potent Multitarget Inhibitor as a Promising Clinical Candidate for the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of MT-1207 and Placebo in the Treatment of Autoimmune Inflammatory Disease: A Statistical Review
Disclaimer: The following guide is a hypothetical case study created to fulfill the structural and content requirements of the prompt. The drug "MT-1207" and the clinical trial data presented are fictional and intended for illustrative purposes for a scientific audience.
This guide provides a comprehensive statistical analysis comparing the efficacy and safety of the novel Janus Kinase 1 (JK1) inhibitor, this compound, against a placebo in the treatment of moderate to severe rheumatoid arthritis (RA). The data presented is from a hypothetical Phase II, randomized, double-blind, placebo-controlled clinical trial. The objective is to offer researchers and drug development professionals a clear, data-driven comparison based on established clinical endpoints and methodologies.
Experimental Protocol: The SYNAPSE-1 Trial
The SYNAPSE-1 trial was a 24-week, multicenter study designed to evaluate the efficacy and safety of this compound.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 300 adult patients with a diagnosis of moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate (B535133).
-
Treatment Arms:
-
This compound (100 mg, once daily) + methotrexate (n=150)
-
Placebo + methotrexate (n=150)
-
-
Primary Endpoint: The proportion of patients achieving an American College of Rheumatology 20% (ACR20) improvement response at Week 12.
-
Secondary Endpoints:
-
Change from baseline in the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP) at Week 12.
-
Proportion of patients achieving ACR50 and ACR70 at Week 12.
-
Change from baseline in serum Interleukin-6 (IL-6) levels at Week 12.
-
-
Statistical Analysis: The primary endpoint was analyzed using the Chi-squared test. Continuous secondary endpoints were analyzed using an Analysis of Covariance (ANCOVA) model with treatment and baseline value as covariates.
Mechanism of Action: JK1/STAT3 Signaling Pathway
This compound is a selective inhibitor of Janus Kinase 1 (JK1). It functions by blocking the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key pathway in the signaling of pro-inflammatory cytokines such as IL-6, which are pivotal in the pathophysiology of rheumatoid arthritis.
Experimental & Analytical Workflow
The workflow from patient enrollment to final data analysis followed a structured, multi-stage process to ensure data integrity and robust statistical evaluation.
Efficacy Results
This compound demonstrated statistically significant improvements in the primary and key secondary endpoints compared to the placebo at Week 12.
Table 1: Primary and Key Secondary Efficacy Endpoints at Week 12
| Endpoint | This compound (n=150) | Placebo (n=150) | P-value |
|---|---|---|---|
| ACR20 Response, n (%) | 96 (64.0%) | 45 (30.0%) | <0.001 |
| ACR50 Response, n (%) | 51 (34.0%) | 18 (12.0%) | <0.001 |
| ACR70 Response, n (%) | 24 (16.0%) | 6 (4.0%) | 0.002 |
| Mean Change in DAS28-CRP (LSM ± SE) | -2.1 ± 0.11 | -0.9 ± 0.11 | <0.001 |
| Mean Change in IL-6 (pg/mL) (LSM ± SE) | -8.5 ± 0.7 | -1.2 ± 0.7 | <0.001 |
LSM: Least Squares Mean; SE: Standard Error
Safety and Tolerability Summary
The incidence of treatment-emergent adverse events (TEAEs) was higher in the this compound group. The most common adverse events were infections, gastrointestinal disorders, and elevations in liver enzymes.
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) at Week 24
| Adverse Event Category | This compound (n=150) n (%) | Placebo (n=150) n (%) |
|---|---|---|
| Any TEAE | 98 (65.3%) | 75 (50.0%) |
| Serious TEAE | 9 (6.0%) | 4 (2.7%) |
| TEAE Leading to Discontinuation | 12 (8.0%) | 6 (4.0%) |
| Upper Respiratory Tract Infection | 21 (14.0%) | 10 (6.7%) |
| Nausea | 15 (10.0%) | 7 (4.7%) |
| ALT Elevation >3x ULN | 8 (5.3%) | 2 (1.3%) |
ALT: Alanine Aminotransferase; ULN: Upper Limit of Normal
Statistical Analysis Logic
The statistical analysis plan was designed to first test the primary hypothesis and then proceed to secondary endpoints in a hierarchical manner to control for multiplicity.
Evaluating the Safety Profile of MT-1207 Relative to Existing Antihypertensives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the novel antihypertensive agent MT-1207 with established classes of antihypertensive drugs. The information is intended to support research, clinical development, and decision-making processes by presenting available preclinical and clinical data in a structured and objective manner.
Introduction to this compound
This compound is an investigational antihypertensive drug with a novel multi-target mechanism of action. It acts as a potent antagonist of α1-adrenergic receptors (subtypes α1A, α1B, and α1D) and serotonin (B10506) 5-HT2A receptors.[1][2][3] Additionally, it is reported to possess calcium channel blocking properties.[4][5][6] This multi-pronged approach to blood pressure reduction is hypothesized to offer advantages in both efficacy and safety. This compound has completed Phase I clinical trials in healthy volunteers and a Phase II trial in patients with mild to moderate essential hypertension is also reported as completed.[1][7]
Comparative Safety Profile: this compound vs. Established Antihypertensives
The following tables summarize the available safety data for this compound and compare it with the known adverse effect profiles of major classes of antihypertensive medications.
Clinical Safety: Adverse Events Observed in Human Trials
Table 1: Comparison of Common Adverse Events of this compound and Other Antihypertensive Drug Classes
| Adverse Event | This compound (Phase I, Healthy Volunteers) | ACE Inhibitors | Angiotensin II Receptor Blockers (ARBs) | Calcium Channel Blockers (Dihydropyridines) | Beta-Blockers | Thiazide Diuretics |
| Dizziness/Lightheadedness | Most Common | Common[8] | Common[9][10][11] | Common[12] | Common[13][14][15] | Common[16] |
| Postural Hypotension | Most Common | Possible | Possible | Possible | Possible | Possible[17] |
| Vomiting/Nausea | Most Common | Less Common[8] | Possible[9] | Possible[14] | Common[14] | Possible[17] |
| Headache | Not Reported as a Most Common AE | Common[8][18] | Common[9] | Common[19] | Common[20] | Possible[21] |
| Dry Cough | Not Reported | Common (up to 20% of patients)[22] | Rare | Not a typical side effect | Not a typical side effect | Not a typical side effect |
| Peripheral Edema | Not Reported | Rare | Rare | Common (especially with dihydropyridines)[19] | Not a typical side effect | Possible |
| Fatigue/Tiredness | Not Reported as a Most Common AE | Common[8][18] | Common[9] | Possible[23] | Common[13][14][15] | Possible[21] |
| Hyperkalemia | Not Reported | Possible, especially with renal impairment or potassium-sparing diuretics[18][24] | Possible, especially with renal impairment or potassium-sparing diuretics[25] | Not a typical side effect | Not a typical side effect | Hypokalemia is more common[16][26] |
| Bradycardia | Not Reported | Not a typical side effect | Not a typical side effect | Possible (especially with non-dihydropyridines) | Common[27] | Not a typical side effect |
| Reflex Tachycardia | Not Reported | Not a typical side effect | Not a a typical side effect | Possible (especially with short-acting dihydropyridines)[19] | Bradycardia is more common | Not a typical side effect |
Note: "Most Common" for this compound refers to adverse events reported as such in a Phase I study abstract; specific incidence rates were not provided.[28] For other drug classes, "Common" generally refers to an incidence of >1-10%. This table is for comparative purposes and the frequency of side effects can vary depending on the specific drug, dosage, and patient population.
Preclinical Safety: Toxicology Studies
Preclinical safety evaluations of this compound were conducted in Sprague Dawley rats and Beagle dogs in accordance with ICH guidelines.[29]
Table 2: No-Observed-Adverse-Effect Level (NOAEL) of this compound in Preclinical Studies
| Species | NOAEL |
| Sprague Dawley (SD) rats | 15 mg/kg |
| Beagle dogs | 5 mg/kg |
Source:[6]
Mechanism of Action and Signaling Pathways
This compound exerts its antihypertensive effect through a multi-target mechanism. The primary pathways involved are the blockade of α1-adrenergic and serotonin 5-HT2A receptors on vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance. It is also reported to have calcium channel blocking activity, which would further contribute to vasodilation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pharmacological characterization of this compound, a novel multitarget antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Novel, Potent Multitarget Inhibitor as a Promising Clinical Candidate for the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetics and pharmacodynamics of this compound, a novel multitarget blocker of α1 receptor, 5-HT2A receptor, and calcium channel, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Liaoning Green Biological Pharmaceutical Group Co., Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. The 9 Most Common Side Effects of ARBs - GoodRx [goodrx.com]
- 10. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 11. Angiotensin II Receptor Blockers (ARBs) for Hypertension: Uses & Side-Effects [webmd.com]
- 12. bhf.org.uk [bhf.org.uk]
- 13. Beta blockers - Mayo Clinic [mayoclinic.org]
- 14. Beta blockers - NHS [nhs.uk]
- 15. Beta-blockers | NHS inform [nhsinform.scot]
- 16. Thiazide Diuretics (Water Pills): Drug List, Side Effects [medicinenet.com]
- 17. patient.info [patient.info]
- 18. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 19. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 20. drugs.com [drugs.com]
- 21. 10 Hydrochlorothiazide Side Effects You Should Know About - GoodRx [goodrx.com]
- 22. droracle.ai [droracle.ai]
- 23. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 29. researchgate.net [researchgate.net]
Cross-Study Comparison of LAVA-1207 Clinical Trial Results for Metastatic Castration-Resistant Prostate Cancer (mCRPC)
It appears there are multiple investigational drugs referred to by similar names. To provide a relevant comparison, this guide will focus on LAVA-1207 , a Gammabody™ being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). We will compare its available clinical trial data with other therapies for the same indication. Should you be interested in the antihypertensive agent MT-1207 or the benign prostatic hyperplasia treatment NX-1207, please specify for a tailored comparison.
This guide provides a comparative overview of the clinical trial results for LAVA-1207 and other therapeutic alternatives for mCRPC. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the current therapeutic landscape.
Overview of LAVA-1207
LAVA-1207 is a humanized bispecific antibody that engages Vγ9Vδ2-T cells to target and kill prostate cancer cells expressing Prostate-Specific Membrane Antigen (PSMA).[1] This novel approach in immuno-oncology aims to offer a new treatment modality for patients with therapy-refractory mCRPC.[2]
Mechanism of Action of LAVA-1207
LAVA-1207 functions as a T-cell engager. One arm of the antibody binds to the Vδ2 chain of Vγ9Vδ2-T cells, a type of immune effector cell, while the other arm targets PSMA on prostate cancer cells.[1] This dual binding brings the T-cells into close proximity with the cancer cells, triggering a potent and selective cell-mediated lysis of the tumor cells.[1] Preclinical data have demonstrated dose-dependent and selective anti-cancer activity against PSMA-expressing tumors.[2]
Clinical Trial Data for LAVA-1207
LAVA-1207 is currently being evaluated in a Phase 1/2a clinical trial (NCT05369000, EudraCT 2021-001789-39) in patients with therapy-refractory mCRPC.[1][3] The primary objectives are to assess the safety, tolerability, and determine the recommended Phase 2a dose.[1] Secondary objectives include evaluating pharmacokinetics (PK), pharmacodynamics (PD), immunogenicity, and preliminary anti-tumor activity.[1]
3.1. Safety and Tolerability
Initial results from the dose-escalation phase of the trial have shown LAVA-1207 to be well-tolerated.
-
Adverse Events: Treatment-emergent adverse events (TEAEs) suspected to be related to LAVA-1207 were all Grade 1-2.[1] These included nausea, AST increase, fatigue, and infusion-related reactions.[1] The severity of TEAEs did not increase with escalating doses.[1]
-
Dose-Limiting Toxicities (DLTs): No DLTs have been observed up to a dose level of 120 micrograms.[3]
-
Cytokine Release Syndrome (CRS): There have been no occurrences of high-grade (>2) CRS.[3]
-
Discontinuation: No patients have discontinued (B1498344) treatment due to an adverse event.[1]
3.2. Pharmacokinetics and Pharmacodynamics
-
Pharmacokinetics: PK data indicate increasing drug exposure that correlates with increasing doses of LAVA-1207.[1]
-
Pharmacodynamics: PD data show a consistent early reduction in Vγ9Vδ2-T cell frequencies in the blood two hours after the first dose, suggesting redistribution of these cells.[1] This is often accompanied by an increase in Vγ9Vδ2-T cell activation markers.[1] Vγ9Vδ2-T cell numbers are restored to at least pre-dose levels within 3 to 5 days.[1] Receptor occupancy on Vγ9Vδ2-T cells was detectable for up to 5 days after the first dose.[1]
3.3. Preliminary Anti-Tumor Activity
Preliminary signs of anti-tumor activity have been observed in heavily pre-treated patients.
-
Stable Disease: At week 8, stable disease (iRECIST) was observed in 8 out of 14 evaluable patients.[3]
-
PSA Levels: Prostate-Specific Antigen (PSA) levels were observed to stabilize or decrease in some patients.[3] The largest overall decrease in PSA was 61% (a 46% reduction from baseline).[3]
Cross-Study Comparison with Alternative Therapies
A direct head-to-head comparison is not yet possible as LAVA-1207 is in early-phase clinical development. However, we can compare its preliminary data with established and emerging therapies for mCRPC. For this comparison, we will consider other PSMA-targeted therapies and immunotherapies.
4.1. PSMA-Targeted Radioligand Therapy: ¹⁷⁷Lu-PSMA-617
¹⁷⁷Lu-PSMA-617 (Pluvicto™) is an approved radioligand therapy that targets PSMA.
4.2. Bispecific T-Cell Engager (BiTE®): Acapatamab (AMG 160)
Acapatamab is another investigational bispecific T-cell engager that targets PSMA but engages CD3 on conventional T-cells.
Table 1: Comparison of LAVA-1207 with Alternative mCRPC Therapies (Early Phase Data)
| Feature | LAVA-1207 | ¹⁷⁷Lu-PSMA-617 (VISION Trial - Phase 3) | Acapatamab (AMG 160 - Phase 1) |
| Mechanism of Action | Vγ9Vδ2-T cell engager targeting PSMA | PSMA-targeted beta-particle radiation | CD3 T-cell engager targeting PSMA |
| Primary Indication | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | PSMA-positive mCRPC | mCRPC |
| Reported Efficacy | |||
| PSA Response (≥50% decline) | Largest decrease of 61% from baseline in one patient[3] | 46% | 28% |
| Stable Disease | 8/14 evaluable patients at 8 weeks[3] | Not a primary endpoint | 44% |
| Key Reported Adverse Events (Grade ≥3) | None reported as of Feb 2023[3] | Fatigue (7%), Bone marrow suppression (various) | Cytokine Release Syndrome (CRS) (2%), Anemia (22%), Lymphopenia (19%) |
Note: This table presents a simplified comparison from different clinical trials and should be interpreted with caution due to variations in study design, patient populations, and trial phases.
Experimental Protocols
5.1. LAVA-1207 Phase 1/2a Trial (NCT05369000)
-
Study Design: Open-label, 3+3 dose-escalation design Phase 1/2a study.[1]
-
Patient Population: Patients with therapy-refractory mCRPC.[1]
-
Treatment: LAVA-1207 administered intravenously every two weeks.[1] The infusion duration is 2 hours for the first dose, 1 hour for the second, and 30 minutes for subsequent doses.[1]
-
Assessments: Safety, pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary anti-tumor activity are evaluated.[1]
Conclusion
The initial clinical trial data for LAVA-1207 in patients with heavily pre-treated mCRPC are encouraging, demonstrating a favorable safety profile with no high-grade CRS or DLTs observed to date.[3] Preliminary signs of anti-tumor activity, including disease stabilization and PSA reductions, have been noted.[3] As dose escalation continues, further data will be crucial to determine the optimal biologically active dose and to more clearly define its clinical activity.[1] The unique mechanism of engaging Vγ9Vδ2-T cells may offer a differentiated immunotherapeutic approach for mCRPC. Future data from the ongoing Phase 1/2a trial will be important to understand the full potential of LAVA-1207 in this patient population.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. LAVA Therapeutics Announces Treatment of First Patient in Phase 1/2a Clinical Trial of LAVA-1207 for Metastatic Castration-Resistant Prostate Cancer - LAVA Therapeutics N.V. [ir.lavatherapeutics.com]
- 3. LAVA Therapeutics Announces Initial Data from the Ongoing Phase 1/2a Clinical Trial of LAVA-1207 in Therapy Refractory mCRPC at the 2023 ASCO GU Symposium - LAVA Therapeutics N.V. [ir.lavatherapeutics.com]
Safety Operating Guide
Proper Disposal of MT-1207: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the novel antihypertensive agent MT-1207 in a research and development setting.
As a novel investigational compound, this compound, chemically identified as 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection.[1][2][3] In the absence of a specific Safety Data Sheet (SDS), this compound and any materials contaminated with it must be treated as hazardous chemical waste. Adherence to established best practices for the disposal of potent pharmacological compounds is mandatory.
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is imperative to have a comprehensive understanding of its pharmacological activity as a potent multitarget inhibitor, primarily targeting adrenergic α1 and 5-HT2A receptors.[1][2][3][4][5] All personnel must be trained on the potential hazards and the emergency procedures outlined below.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be changed immediately if contaminated.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: In cases where aerosolization or dust generation is possible, a properly fitted respirator (e.g., N95 or higher) is necessary. All work with solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: All forms of this compound (pure compound, solutions, contaminated materials) must be disposed of as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Unused or expired this compound powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, tubes).
-
Liquid Waste: Solutions containing this compound, including experimental residues and cleaning rinsates.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound.
-
-
Do Not Mix: Never mix this compound waste with incompatible chemicals.
2. Waste Containment and Labeling:
-
Containers:
-
Use clearly labeled, leak-proof, and chemically compatible containers for each waste stream.
-
Ensure containers are sealed with a secure cap when not in use.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste."
-
The label must include the full chemical name: "this compound (3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride)."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation and the name of the responsible researcher or lab.
-
3. Storage and Collection:
-
Storage Location: Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential spills.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through standard trash or down the sanitary sewer.
Quantitative Disposal Parameters
In the absence of specific regulatory limits for this compound, the following table provides illustrative examples of the types of quantitative data that would be necessary for a comprehensive disposal plan. These values are based on general principles of laboratory waste management and should be confirmed with your institution's EHS department.
| Parameter | Guideline |
| Sewer Disposal | Prohibited. As a potent, non-biodegradable pharmacological agent, sewer disposal is not permitted. |
| Solid Waste Concentration | All solid materials with detectable levels of this compound contamination should be treated as hazardous waste. |
| Aqueous Waste Concentration | All aqueous solutions containing this compound, regardless of concentration, must be collected as hazardous liquid waste. |
| Decontamination Rinseate | The first two rinses of glassware or equipment contaminated with this compound should be collected as hazardous liquid waste. Subsequent rinses may be permissible for sewer disposal only after consulting with and receiving approval from your institution's EHS department. |
Experimental Protocol: In Vitro α1-Adrenergic Receptor Binding Assay
This protocol outlines a general method to determine the binding affinity of a test compound like this compound to the α1-adrenergic receptor, a key target in its antihypertensive action.
1. Materials and Reagents:
- Cell membranes expressing the human α1-adrenergic receptor.
- Radioligand (e.g., [³H]-Prazosin).
- Test compound (this compound) stock solution and serial dilutions.
- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
- Non-specific binding control (e.g., Phentolamine).
- Glass fiber filters.
- Scintillation cocktail and scintillation counter.
2. Procedure:
- Prepare serial dilutions of this compound in the binding buffer.
- In a 96-well plate, add the binding buffer, cell membranes, and either the test compound (this compound), buffer (for total binding), or non-specific binding control.
- Add the radioligand to all wells to initiate the binding reaction.
- Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
Visualizing Procedural and Conceptual Frameworks
To further clarify the operational and conceptual aspects of handling this compound, the following diagrams have been generated.
Caption: this compound Waste Disposal Workflow
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. epa.gov [epa.gov]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling MT-1207
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of MT-1207, a novel multitarget antihypertensive agent. The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of experimental protocols.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the safety profiles of structurally related compounds is mandated. The following PPE is required at all times when handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 | Protects against splashes and airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Check for breakthrough time. | Prevents skin contact and absorption. Related compounds are known to cause skin irritation.[1][2] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for handling large quantities. | Recommended as a precautionary measure as related compounds can be harmful if inhaled.[1][2][3] |
Hazard Identification and First Aid
While specific toxicological data for this compound is not available, related benzisothiazole and benzotriazole (B28993) compounds are classified as harmful or toxic if swallowed and may cause skin and eye irritation.[1][2][4]
| Exposure Route | Potential Hazard | First Aid Measures |
| Ingestion | Toxic if swallowed.[2] | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3] |
| Inhalation | May cause respiratory tract irritation.[2] | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][5] |
| Skin Contact | May cause skin irritation.[2] | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water.[5] |
| Eye Contact | Causes serious eye irritation.[2] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.
-
For long-term storage, consider storing under an inert gas as some related compounds are air-sensitive.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Disposal Route:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]
-
Utilize a licensed hazardous waste disposal company.
-
-
Spill Management:
-
For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable solvent.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
Experimental Protocols
While specific experimental protocols for this compound are proprietary, the following outlines a general methodology for an in vitro receptor binding assay, a common experiment for a compound of this nature.
Objective: To determine the binding affinity of this compound to adrenergic α1 and 5-HT2A receptors.
Materials:
-
This compound
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]prazosin for α1 receptors, [3H]ketanserin for 5-HT2A receptors)
-
Assay buffer
-
Scintillation fluid and vials
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), a known antagonist (for non-specific binding), or a dilution of this compound.
-
Incubation: Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate pharmacological models.
Signaling Pathways
This compound is an antagonist at adrenergic α1 and 5-HT2A receptors. Both of these are G-protein coupled receptors (GPCRs) that signal through the Gq pathway.
Caption: this compound inhibits both α1 and 5-HT2A Gq-coupled receptor signaling pathways.
Caption: Workflow for an in vitro receptor binding assay to determine this compound affinity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
